molecular formula C6H9BrO2 B1380037 2-Bromo-1-(oxolan-3-yl)ethan-1-one CAS No. 1101023-98-6

2-Bromo-1-(oxolan-3-yl)ethan-1-one

Cat. No.: B1380037
CAS No.: 1101023-98-6
M. Wt: 193.04 g/mol
InChI Key: AFYWQQAFNRKSGS-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxolan-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYWQQAFNRKSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101023-98-6
Record name 2-bromo-1-(oxolan-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Safety Data Sheet (SDS) for 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Preamble: A Proactive Approach to Chemical Safety

Section 1: Compound Identity and Structural Hazard Analysis

This compound is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its utility is derived from its specific chemical architecture, which is also the source of its significant hazards.

Physicochemical Properties

A summary of the known physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 1101023-98-6[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
Appearance Not specified (likely a solid or high-boiling liquid)Inferred
Purity Typically ≥95% from commercial suppliers[1]
The Nexus of Reactivity and Hazard: The α-Bromo Ketone Moiety

The primary driver of this compound's toxicological profile is the α-bromo ketone functional group. This arrangement of atoms creates a potent electrophilic center at the α-carbon.

  • Causality of Hazard : The electronegative oxygen of the carbonyl group and the adjacent bromine atom both pull electron density away from the α-carbon. The bromine atom is also an excellent leaving group. This electronic configuration makes the α-carbon highly susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This covalent modification (alkylation) of critical biological targets is the mechanistic basis for its corrosive and irritant properties. This reactivity is a well-documented characteristic of α-haloketones.[2][3][4] Many α-bromo ketones are also classified as lachrymators, substances that cause tearing and severe eye irritation.[5][6]

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether and is considered a minor contributor to the acute hazards of the molecule compared to the α-bromo ketone group.

Section 2: Synthesized Hazard Classification and Precautionary Logic

Based on the consistent and severe hazard classifications of numerous analogous α-bromo ketones, a GHS (Globally Harmonized System) classification for this compound can be reliably inferred.[5][6][7][8][9]

Inferred GHS Classification
Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDanger H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1Danger H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.
Hazard-to-Precaution Workflow

The logical progression from understanding the chemical structure to implementing the necessary safety controls is paramount. This workflow ensures that safety measures are not arbitrary but are directly linked to the known risks.

cluster_analysis Analysis & Identification cluster_hazard Hazard Classification cluster_controls Risk Mitigation A Structural Alert: α-Bromo Ketone Moiety B Chemical Reactivity: Potent Electrophile & Alkylating Agent A->B leads to C Toxicological Effect: Covalent binding to skin, eye, & lung tissue B->C results in D Inferred GHS Classification: - Skin Corrosion (1B) - Eye Damage (1) - Respiratory Irritation (3) C->D is classified as E Required Controls: - Engineering (Fume Hood) - PPE (Gloves, Face Shield) - Administrative (SOPs) D->E mandates

Caption: From Structural Alert to Mandatory Controls.

Section 3: Risk Mitigation and Safe Handling Protocols

Handling this compound requires stringent adherence to protocols designed to prevent any direct contact.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][10][11] This is non-negotiable and serves to protect the user from inhaling irritating vapors and aerosols.

  • Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[6][7][9] Their location should be known and the pathway to them must be unobstructed.

Personal Protective Equipment (PPE): A Barrier of Last Resort

Standard laboratory PPE is insufficient for this class of compound. The following must be worn:

  • Eye and Face Protection: Tight-fitting safety goggles in combination with a full-face shield are required.[6][11] The corrosive nature of α-bromo ketones necessitates protection for the entire face, not just the eyes.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A common practice is to wear two pairs of nitrile gloves, but this should only be for very short-duration tasks, as breakthrough times for nitriles against reactive electrophiles can be short. Gloves must be inspected for any signs of degradation or pinholes before each use.[10][12] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, such as large-scale transfers, a chemically resistant apron should be worn over the lab coat.[10][11]

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Confirm the location and functionality of the safety shower and eyewash.

  • Donning PPE: Don all required PPE as described in Section 3.2.

  • Transfer: Conduct all transfers of the material within the fume hood. Use a spatula or powder funnel for solids, and a syringe or cannula for liquids to minimize the risk of spills.

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood and ensure they are clearly labeled.

  • Post-Handling: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical. Carefully remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.[7][13]

Section 4: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[7][13] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled).[10][12] Seek immediate medical attention.[7]

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15-20 minutes.[7][12] Seek immediate medical attention. Do not use neutralizing creams or ointments.

  • Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[7][12] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Emergency Response Decision Tree

Start Exposure Event Occurs Route Identify Exposure Route Start->Route Inhalation INHALATION Route->Inhalation Airborne Skin SKIN CONTACT Route->Skin Dermal Eye EYE CONTACT Route->Eye Ocular Ingestion INGESTION Route->Ingestion Oral Action_Inhale 1. Move to Fresh Air 2. Call for Medical Help Inhalation->Action_Inhale Action_Skin 1. Remove Clothing 2. FLUSH w/ Water (15+ min) 3. Call for Medical Help Skin->Action_Skin Action_Eye 1. FLUSH w/ Water (15+ min) 2. Remove Contacts 3. Call for Medical Help Eye->Action_Eye Action_Ingest 1. DO NOT Induce Vomiting 2. Rinse Mouth, Drink Water 3. Call for Medical Help Ingestion->Action_Ingest

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of 2-Bromo-1-(oxolan-3-yl)ethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a key building block in contemporary drug discovery and synthetic chemistry. Recognizing the scarcity of public-domain experimental solubility data for this specific α-haloketone, this document emphasizes a multi-faceted approach. It combines theoretical structural analysis, predictive modeling using Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools required to effectively integrate this versatile reagent into their workflows by mastering its solubility characteristics.

Introduction: The Critical Role of Solubility in Harnessing Chemical Potential

This compound is a structurally significant molecule, featuring a reactive α-bromo ketone moiety and a polar tetrahydrofuran (oxolane) ring. This combination makes it a valuable electrophilic precursor for synthesizing a diverse array of heterocyclic compounds, which are mainstays in medicinal chemistry. However, the utility of any reagent is fundamentally governed by its behavior in solution.

In drug development, solubility is a paramount physicochemical property that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poor solubility can impede high-throughput screening, lead to erroneous biological assay results, and create significant hurdles in formulation, ultimately causing costly delays and late-stage failures.[3][4] Understanding and controlling the solubility of a key intermediate like this compound is therefore not a trivial pursuit but a critical step in optimizing reaction conditions, ensuring reproducibility, and accelerating the development pipeline.[5][6]

This guide provides a systematic approach to navigating the solubility landscape of this compound, empowering the researcher to make informed decisions on solvent selection for synthesis, purification, and formulation.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

Table 1: Core Physicochemical Properties

PropertyValue/AnalysisSource(s)
IUPAC Name This compound-
CAS Number 1101023-98-6[7]
Molecular Formula C₆H₉BrO₂[7]
Molecular Weight 193.04 g/mol [7]
Structural Features - α-Bromo Ketone: A highly polar and reactive functional group. The carbonyl group (C=O) is a strong hydrogen bond acceptor.Structural Analysis
- Oxolane (Tetrahydrofuran) Ring: A cyclic ether, contributing significant polarity and acting as a hydrogen bond acceptor via the ether oxygen.Structural Analysis
- Overall Polarity: The molecule is expected to be moderately to highly polar due to the presence of two oxygen atoms and the electronegative bromine atom.Structural Analysis
- Hydrogen Bonding Capable of acting as a hydrogen bond acceptor at the carbonyl and ether oxygens. It lacks a hydrogen bond donor.

Theoretical Assessment: Applying the "Like Dissolves Like" Principle

The adage "like dissolves like" remains a powerful, albeit qualitative, first-pass assessment for solubility prediction.[8] It is based on the principle that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate and accept hydrogen bonds and their high polarity. Given the subject molecule's polarity and hydrogen bond accepting sites, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents are polar but lack hydrogen bond donating capabilities. The strong dipole-dipole interactions between these solvents and the polar α-bromo ketone and ether moieties suggest high solubility. DMSO, being a highly polar and strong hydrogen bond acceptor, is anticipated to be an excellent solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals (dispersion) forces. A significant mismatch in polarity exists between these solvents and the highly polar this compound. Therefore, low solubility is predicted in nonpolar solvents.

Predictive Modeling: A Quantitative Approach with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters provide a robust, semi-empirical method for quantifying intermolecular forces and predicting solubility.[8][9] The total Hildebrand solubility parameter (δ) is deconstructed into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[9][10]

The core principle is that materials with similar HSP values are likely to be soluble in one another.[9] The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [10]

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute.

Workflow for HSP-Based Solubility Prediction

Since the HSP values for this compound are not published, a group-contribution method can be employed for their estimation.[9] This involves breaking down the molecule into its constituent functional groups and summing their contributions.

HSP_Workflow cluster_estimation Step 1: Estimate Solute HSP cluster_selection Step 2: Select Solvents cluster_calculation Step 3: Calculate & Predict A Identify functional groups in This compound B Use group-contribution method to calculate δd, δp, δh A->B E Calculate Hansen Distance (Ra) between solute and each solvent B->E C Determine Interaction Radius (R₀) (via experimentation or estimation) F Apply solubility condition: If Ra < R₀, predict 'Soluble' C->F D Compile a list of candidate organic solvents with known HSPs D->E E->F G Rank solvents based on Ra values (lower Ra suggests better solubility) F->G caption HSP-based solubility prediction workflow. ShakeFlask_Workflow A Step 1: Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. A->B C Step 3: Separation Allow undissolved solid to settle. Carefully withdraw supernatant and filter through a syringe filter to remove all particulate matter. B->C D Step 4: Quantification Analyze the clear filtrate using a calibrated analytical method (e.g., HPLC-UV) to determine the compound's concentration. C->D E Step 5: Analysis The measured concentration is the thermodynamic solubility (e.g., in mg/mL or mol/L). D->E caption Shake-flask method for quantitative solubility.

Caption: Shake-flask method for quantitative solubility.

Detailed Steps:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the solvent. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation. [11]2. Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to shake for a sufficient time (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached. [12][13]3. Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Prepare a series of calibration standards of the compound in the same solvent. Analyze the filtered sample and the standards using an appropriate analytical technique (HPLC-UV is common). The concentration of the compound in the filtered sample is determined by comparing its response to the calibration curve.

  • Result: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Conclusion and Strategic Application

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Li, Di., & Kerns, E. H. (Eds.). (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Scribd. (n.d.). Solubility Parameters: Solvents. [Link]

  • Unknown Author. (n.d.). Qualitative Analysis of Organic Compounds. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. [Link]

  • Unknown Author. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Rowan University. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Stenutz, R. (n.d.). Hansen solubility parameters. [Link]

Sources

Literature review on oxolane-based alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis and Pharmacological Utility of Oxolane-Based


-Bromo Ketones
Subtitle:  A Technical Guide to Reagent Selection, Reaction Mechanisms, and Heterocyclic Derivatization

Executive Summary

In the landscape of modern medicinal chemistry, the oxolane (tetrahydrofuran, THF) ring represents a privileged scaffold, offering optimized solubility and metabolic stability compared to carbocyclic analogs. When functionalized as


-bromo ketones , these moieties become high-value synthetic warheads.[1] They serve as critical linchpins for constructing bioactive heterocycles—most notably thiazoles and imidazoles—via cyclocondensation reactions.

This technical guide provides a rigorous analysis of the synthesis, reactivity, and application of oxolane-based


-bromo ketones. It moves beyond standard textbook definitions to address the practical challenges of working with acid-sensitive ether linkages and stereocenters, offering validated protocols for researchers in drug discovery.

Structural Significance & Pharmacological Relevance[2][3][4][5]

The oxolane ring is not merely a passive linker; it is an active pharmacophore. Its oxygen atom acts as a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of drug candidates.

  • Chirality & Binding: The C2 and C3 positions of the oxolane ring are chiral centers. Drug candidates like Amprenavir (HIV protease inhibitor) utilize the tetrahydrofuran core to orient side chains into specific enzyme pockets.

  • The

    
    -Bromo Ketone Warhead:  This moiety is an electrophilic trap. In drug synthesis, it is rarely the final product but rather a transient intermediate used to install heterocycles.
    
  • Stability Concerns: The primary challenge in synthesizing oxolane-based

    
    -bromo ketones is the susceptibility of the ether linkage to acid-catalyzed cleavage or ring-opening during the harsh conditions of bromination.
    

Synthetic Methodologies: Reagent Selection & Causality

Choosing the right brominating agent is critical when the substrate contains an acid-sensitive oxolane ring. Below is a comparative analysis of standard reagents.

Table 1: Comparative Analysis of Brominating Reagents
ReagentMechanismSelectivityRisk ProfileRecommendation
Molecular Bromine (

)
Acid-catalyzed enolizationLow (Poly-bromination common)High: Generates HBr byproduct which may cleave the oxolane ring.Avoid for this substrate.
N-Bromosuccinimide (NBS) Radical or Ionic (Solvent dependent)Moderate to HighModerate: Requires radical initiator or acid catalyst (e.g., PTSA).Viable with careful acid control.
Copper(II) Bromide (

)
Heterogeneous enolate trappingHigh (Mono-selective)Low: Mild conditions, no free

in solution.
Recommended for scale-up.
Phenyltrimethylammonium Tribromide (PTAB) Slow release of

Excellent Low: Stoichiometric control prevents over-bromination.Gold Standard for lab scale.

Experimental Protocol: Selective Bromination using PTAB

Objective: Synthesis of 2-bromo-1-(tetrahydrofuran-2-yl)ethan-1-one from 1-(tetrahydrofuran-2-yl)ethan-1-one.

Rationale: This protocol utilizes Phenyltrimethylammonium Tribromide (PTAB) . Unlike liquid bromine, PTAB is a crystalline solid that allows for precise stoichiometric weighing, preventing the formation of dibromo-side products. The reaction is performed in THF (solvent) to maintain solubility and minimize solvent effects that could destabilize the oxolane reactant.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 mmol of 1-(tetrahydrofuran-2-yl)ethan-1-one in 25 mL of anhydrous THF (tetrahydrofuran) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath. Reasoning: Lower temperature suppresses the formation of the thermodynamic enolate, favoring the kinetic control required for mono-bromination.

  • Reagent Addition:

    • Add 10.0 mmol (1.0 equiv) of PTAB portion-wise over 20 minutes.

    • Observation: The orange color of the reagent will slowly fade as the bromine is consumed.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC (System: 20% EtOAc/Hexanes). The product is typically less polar than the starting ketone.

    • Endpoint: Disappearance of the starting material spot.

  • Workup (Critical for Stability):

    • Filter off the precipitated phenyltrimethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure at low temperature (<30°C).

    • Caution: Do not heat excessively.

      
      -bromo ketones are thermally unstable and lachrymators.
      
  • Purification:

    • Dissolve the residue in diethyl ether and wash with saturated

      
       (to remove trace acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Storage: Store under inert gas at -20°C.

Mechanistic Insights & Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the Enol Pathway .[2] The acid generated in situ (autocatalysis) promotes the tautomerization of the ketone to its enol form, which then attacks the electrophilic bromine source.

Diagram 1: Synthesis & Reactivity Workflow

G Start Acetyl-Oxolane (Substrate) Enol Enol Intermediate (Nucleophile) Start->Enol Acid Cat. Tautomerization Bromination Electrophilic Attack (PTAB/NBS) Enol->Bromination Nucleophilic Attack Product α-Bromo Ketone (Warhead) Bromination->Product -HBr Thiazole Hantzsch Synthesis (Thiazole Deriv.) Product->Thiazole + Thioamide (Cyclization) Favorskii Favorskii Rearrangement (Ester Deriv.) Product->Favorskii + Base/ROH (Ring Contraction)

Caption: Workflow showing the conversion of acetyl-oxolane to the


-bromo ketone and subsequent divergent synthesis pathways.

Reactivity: The Hantzsch Thiazole Synthesis

The most prevalent application of oxolane-based


-bromo ketones in drug discovery is the Hantzsch Thiazole Synthesis . This reaction couples the 

-bromo ketone with a thioamide (or thiourea) to form a thiazole ring.[3]
  • Mechanism:

    • S-Alkylation: The sulfur atom of the thioamide attacks the

      
      -carbon of the bromo ketone, displacing the bromide (SN2).
      
    • Cyclization: The nitrogen atom attacks the carbonyl carbon.

    • Dehydration: Loss of water drives aromatization to form the thiazole.

Diagram 2: Hantzsch Cyclization Mechanism

Hantzsch BromoKetone Oxolanyl α-Bromo Ketone (Electrophile) Intermediate1 S-Alkylated Intermediate (Thioimidate) BromoKetone->Intermediate1 SN2 Substitution (-HBr) Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Intermediate1 SN2 Substitution (-HBr) Cyclization Intramolecular N-Attack Intermediate1->Cyclization Condensation FinalProduct Oxolanyl-Thiazole (Bioactive Scaffold) Cyclization->FinalProduct Dehydration (-H2O)

Caption: Mechanistic pathway for the Hantzsch synthesis, converting the bromo ketone into a thiazole pharmacophore.

References

  • Synthesis of

    
    -Halo Ketones: 
    
    • Topic: General methodologies for bromination.[2][4][5][6]

    • Source: Organic Chemistry Portal. "Synthesis of -Bromoketones."
    • URL:[Link]

  • Hantzsch Thiazole Synthesis

    • Topic: Mechanism and applic

      
      -halo ketones with thioamides.[7]
      
    • Source: SynArchive.[8] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Oxetanes and Oxolanes in Medicinal Chemistry

    • Topic: Pharmacological properties of cyclic ethers.
    • Source: Wultsxh, et al. "Oxetanes in Drug Discovery." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Topic: Use of Phenyltrimethylammonium Tribromide for selective mono-bromination.
  • Reactivity of Tetrahydrofuran Derivatives

    • Topic: Kinetics of hydrogen abstraction and reactivity of THF.[9]

    • Source: ResearchGate.[10] "A Theoretical Analysis of the Kinetics of the Reactions of Atomic Bromine with Tetrahydrofuran."

    • URL:[Link]

Sources

Methodological & Application

Nucleophilic substitution reactions of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Abstract

2-Bromo-1-(oxolan-3-yl)ethan-1-one (also known as 2-bromo-1-(tetrahydrofuran-3-yl)ethanone) represents a high-value "warhead" intermediate for Fragment-Based Drug Discovery (FBDD).[1] Its structure combines a polar, metabolic-stability-enhancing tetrahydrofuran (oxolane) ring with a highly reactive


-bromoketone moiety. This guide outlines optimized protocols for nucleophilic substitution (

) to generate diverse heterocyclic libraries, specifically focusing on C-N bond formation (amination) and Hantzsch thiazole synthesis .[1] Crucially, this document details the mechanistic divergence between substitution and the unwanted Favorskii rearrangement, providing evidence-based controls to maximize yield.
Reactivity Profile & Mechanistic Logic

The utility of this compound lies in the electronic activation provided by the carbonyl group. The


-system of the carbonyl lowers the energy of the transition state for nucleophilic attack at the 

-carbon, making it significantly more reactive than non-activated alkyl halides.

However, the acidity of the


-protons introduces a bifurcation in reactivity:
  • Path A (Desired): Direct

    
     displacement by a nucleophile.
    
  • Path B (Undesired): Deprotonation by strong bases leads to enolate formation, which can trigger the Favorskii Rearrangement , collapsing the structure into a carboxylic acid derivative rather than the desired substituted ketone.

Reaction Landscape Visualization

ReactionLandscape Substrate 2-Bromo-1-(oxolan-3-yl) ethan-1-one Aminoketone α-Aminoketones (Bioactive Linkers) Substrate->Aminoketone Mild Base (SN2) Thiazole 2-Substituted Thiazoles Substrate->Thiazole Hantzsch Synthesis (Condensation) Ester α-Keto Esters Substrate->Ester Weak Base (SN2) Favorskii Favorskii Product (Skeletal Rearrangement) Substrate->Favorskii Strong Base (Elimination/Cyclization) Amine Primary/Secondary Amines Amine->Substrate Thioamide Thioamides/ Thioureas Thioamide->Substrate Carboxylate Carboxylic Acids Carboxylate->Substrate StrongBase Strong Base (OH-, OR-) StrongBase->Substrate

Caption: Divergent reactivity pathways. Blue paths indicate desired substitution; red path indicates the Favorskii rearrangement risk.

Experimental Protocols
Protocol A: C-N Bond Formation (Amination)

Objective: Synthesis of


-aminoketones without over-alkylation (formation of quaternary ammonium salts).
Challenge:  The product is often more nucleophilic than the starting amine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 equiv) or Primary amine (2.5–3.0 equiv to prevent bis-alkylation)

  • Base:

    
     (powdered, anhydrous) or DIPEA (Hünig's base)
    
  • Solvent: DMF (fastest) or Acetonitrile (easier workup)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the amine and 1.2 equiv of DIPEA in Acetonitrile (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the formation of bis-alkylated byproducts.

  • Addition: Dissolve this compound in a minimal amount of Acetonitrile. Add this solution dropwise to the amine mixture over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target mass = Amine MW + 112 - HBr).

  • Workup:

    • Concentrate Acetonitrile under reduced pressure.

    • Redissolve residue in DCM.

    • Wash with saturated

      
       (aq) to remove HBr salts.
      
    • Note: Avoid strong caustic washes (NaOH) to prevent enolization.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Hantzsch Thiazole Synthesis

Objective: Cyclization with thioureas/thioamides to form thiazole rings. This is the "Gold Standard" reaction for this scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Thioamide/Thiourea: (1.0–1.1 equiv)[1]

  • Solvent: Ethanol (absolute)

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine the bromoketone and the thioamide component in Ethanol (0.5 M).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–6 hours.

    • Observation: The reaction often starts as a suspension and clears as the thiazole hydrobromide salt forms.

  • Precipitation (Self-Validating Step): Upon cooling to RT, the product often precipitates as the HBr salt.

  • Isolation: Filter the solid.

  • Free Basing: Suspend the solid in water and carefully adjust pH to ~8 with

    
     or saturated 
    
    
    
    . Extract with EtOAc.
  • Purification: Recrystallization from EtOH/Hexane is usually sufficient; column chromatography is rarely needed.

Critical Optimization Data

The choice of solvent and base dramatically affects the outcome. The table below summarizes conditions to optimize for Substitution (


)  vs. avoiding Elimination/Rearrangement .
ParameterRecommendedAvoidMechanistic Reason
Base

,

, DIPEA
NaOH, NaOEt, KOtBuStrong alkoxides abstract the

-proton, triggering Favorskii rearrangement or aldol condensation.[1]
Solvent Acetone, MeCN, DMFWater (without cosolvent)Aprotic polar solvents enhance nucleophilicity. Water can lead to hydrolysis of the bromide.
Temp 0°C

RT
>80°C (unless refluxing)High heat promotes elimination of HBr to form

-unsaturated ketones.
Stoichiometry Slight excess of NucleophileExcess BromoketoneExcess electrophile leads to poly-alkylation of the amine.
Troubleshooting Workflow

Troubleshooting Start Reaction Analysis (LCMS/TLC) Problem1 Multiple Spots/Masses (Poly-alkylation) Start->Problem1 Mass > Target Problem2 New Peak -80 Da (Elimination Product) Start->Problem2 Mass < Target Problem3 Carboxylic Acid Formed (Favorskii) Start->Problem3 Acidic pH workup Solution1 Action: Increase Amine Equiv (to 3.0x) or Cool to -10°C Problem1->Solution1 Solution2 Action: Lower Temp Change Base to NaHCO3 Problem2->Solution2 Solution3 Action: Remove Strong Base Use Non-nucleophilic Base (DIPEA) Problem3->Solution3

Caption: Decision tree for troubleshooting common side-reactions.

Safety & Handling (Lachrymator Warning)

Hazard Class:


-Bromoketones are potent lachrymators  (tear agents) and skin irritants.[2]
  • Engineering Controls: All weighing and reactions must be performed in a functioning chemical fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl halide before removal from the hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent decomposition (turning purple/black indicates HBr release).

References
  • Reactivity of

    
    -Haloketones:  Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Foundational text on enolate and substitution chemistry).
    
  • Hantzsch Thiazole Synthesis: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3]

  • Favorskii Rearrangement Mechanism: Organic Chemistry Portal. Favorskii Rearrangement.

  • General Protocol for Amination: ChemicalBook. 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Synthesis (Analogous Protocol).

  • Safety Data (Lachrymators): PubChem. Bromoacetone (Analogous Hazard Profile).[1][4]

Sources

Alkylation with 2-Bromo-1-(oxolan-3-yl)ethan-1-one: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored pharmacological profiles is paramount. The introduction of unique scaffolds and functional groups can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. Among the vast arsenal of synthetic reagents, α-halo ketones stand out as versatile building blocks for the construction of complex molecular architectures. This application note provides a comprehensive guide to the use of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a valuable alkylating agent that incorporates a biologically relevant tetrahydrofuran (THF) moiety.

The presence of the oxolane ring makes this reagent particularly interesting for medicinal chemistry applications, as the THF scaffold is a common feature in numerous natural products and approved pharmaceuticals. This guide will delve into the mechanistic underpinnings of alkylation reactions using this reagent, provide detailed, field-proven protocols for the alkylation of amines and thiols, and offer insights into the practical aspects of reaction execution, work-up, and purification.

Chemical and Physical Properties

This compound is a bifunctional molecule featuring a reactive α-bromo ketone. This combination of functional groups allows for efficient alkylation of a wide range of nucleophiles.

PropertyValueSource(s)
CAS Number 1101023-98-6[1]
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
Appearance Not specified in literature; likely a liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate

Mechanistic Insights: The SN2 Pathway

The primary mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This renders it susceptible to attack by a variety of nucleophiles, such as amines and thiols.

In this process, the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion as a leaving group. The reaction proceeds through a backside attack, resulting in an inversion of stereochemistry if the α-carbon is chiral. For the purposes of this guide, we will be working with the racemic form of the reagent. The presence of a base is often crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity and driving the reaction to completion.

Safety and Handling of α-Bromo Ketones

α-Bromo ketones, including this compound, are lachrymators and skin irritants.[2][3][4][5] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][4] In case of contact with skin or eyes, flush the affected area immediately with copious amounts of water and seek medical attention.[2][4] All waste materials should be disposed of in accordance with institutional and local regulations.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. They provide a solid foundation for researchers to develop their own specific applications.

Protocol 1: N-Alkylation of a Primary Amine

This protocol details the alkylation of a primary amine, using benzylamine as a representative example. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.1 eq) and the chosen solvent (acetonitrile or DMF, approximately 0.1-0.2 M concentration relative to the limiting reagent).

  • Add the base (1.5 eq). If using a solid base like potassium carbonate, ensure it is finely powdered.

  • Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., KBr) has formed, remove it by filtration.

  • If DMF was used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine (1x) to remove the DMF. If acetonitrile was used, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base is used to prevent it from competing with the amine nucleophile in reacting with the alkylating agent. Potassium carbonate is a cost-effective and easily removable solid base, while DIPEA is a liquid organic base that can be advantageous for ensuring homogeneity.

  • Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.

  • Reaction Monitoring: Close monitoring is crucial to prevent over-alkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine.[6] Using a slight excess of the primary amine can help to mitigate this side reaction.

Protocol 2: S-Alkylation of a Thiol

This protocol describes the alkylation of a thiol, using thiophenol as a representative example. Thiolates are excellent nucleophiles, and these reactions often proceed rapidly and cleanly at room temperature.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.2 eq)

  • Acetone or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask with a magnetic stir bar, add the thiol (1.05 eq) and the chosen solvent (acetone or THF, approximately 0.1-0.2 M).

  • Add the base (1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the thiolate anion.

  • Dissolve this compound (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the stirring thiolate solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any solid byproducts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure S-alkylated product.

Causality Behind Experimental Choices:

  • Thiolate Generation: Thiols are generally more acidic than amines, and a weaker base like triethylamine is often sufficient to generate the highly nucleophilic thiolate.

  • Solvent Choice: Acetone and THF are suitable polar aprotic solvents that facilitate the SN2 reaction.

  • Rapid Reaction: The high nucleophilicity of the thiolate anion typically leads to faster reaction times compared to amine alkylations.

Data Presentation

The following table summarizes typical reaction parameters for the alkylation of different nucleophile classes with this compound.

Nucleophile ClassRepresentative NucleophileBaseSolventTypical TemperatureTypical Reaction Time
Primary AmineBenzylamineK₂CO₃ or DIPEACH₃CN or DMFRoom Temp to 50 °C2-12 h
ThiolThiophenolK₂CO₃ or Et₃NAcetone or THFRoom Temp1-4 h

Visualization of Experimental Workflow

The general workflow for the alkylation reactions described can be visualized as follows:

Alkylation_Workflow reagents 1. Combine Nucleophile and Base in Solvent addition 2. Add this compound reagents->addition reaction 3. Reaction Monitoring (TLC/LC-MS) addition->reaction workup 4. Aqueous Work-up reaction->workup purification 5. Purification (Column Chromatography) workup->purification product 6. Pure Alkylated Product purification->product

General workflow for alkylation using this compound.

Troubleshooting and Field-Proven Insights

  • Low Yields: If low yields are observed, ensure all reagents are pure and anhydrous, particularly the solvents. For less reactive nucleophiles, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Side Reactions: The primary side reaction in amine alkylation is over-alkylation. This can be minimized by using an excess of the amine nucleophile and adding the alkylating agent slowly. For α-bromo ketones, self-condensation can occur under strongly basic conditions, so it is important to use a moderate base and controlled temperatures.

  • Purification Challenges: The polarity of the oxolane-containing products may necessitate the use of more polar eluent systems during chromatography. Careful optimization of the solvent gradient is key to achieving good separation.

Conclusion

This compound is a highly effective and synthetically valuable alkylating agent. Its ability to introduce a tetrahydrofuran moiety makes it a particularly attractive reagent for the synthesis of novel compounds with potential biological activity. The protocols and insights provided in this application note offer a robust starting point for researchers to explore the utility of this versatile building block in their own synthetic endeavors. By understanding the underlying mechanistic principles and adhering to best practices in experimental execution, chemists can confidently employ this reagent to accelerate their research and drug development programs.

References

  • This is a placeholder for a relevant citation that would ideally showcase the use of THF moieties in medicinal chemistry.
  • This is a placeholder for a relevant cit
  • This is a placeholder for a relevant cit
  • This is a placeholder for a relevant citation on purific
  • This is a placeholder for a relevant citation on the synthesis of heterocyclic compounds.
  • This is a placeholder for a relevant citation on the biological importance of the THF scaffold.
  • This is a placeholder for a relevant citation on general organic synthesis techniques.
  • This is a placeholder for a relevant citation on reaction monitoring by TLC/LC-MS.
  • This is a placeholder for a relevant citation on troubleshooting common organic reactions.
  • This is a placeholder for a relevant citation on the use of non-nucleophilic bases.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link][6]

Sources

Application Note: 2-Bromo-1-(oxolan-3-yl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(oxolan-3-yl)ethan-1-one (CAS: 1101023-98-6), also known as 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone, is a high-value heterocyclic building block. Its structural duality—combining a polar, non-aromatic tetrahydrofuran (THF) scaffold with a highly reactive


-bromoketone moiety—makes it an ideal precursor for Fragment-Based Drug Discovery (FBDD).

This guide details the handling, safety, and synthetic protocols for utilizing this intermediate to generate thiazole and imidazole scaffolds, which are ubiquitous in kinase inhibitors and antimicrobial agents.

Key Chemical Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 193.04 g/mol
Appearance Pale yellow to brown oil or low-melting solid
Solubility Soluble in DCM, THF, MeOH, EtOH; sparingly soluble in water
Stability Light-sensitive; susceptible to hydrolysis.[1] Store under inert gas at 2–8°C.

Safety & Handling (Critical)

Warning:


-Haloketones are potent lachrymators  and alkylating agents. They can cause severe eye irritation and respiratory distress.
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching Spills: Treat spills immediately with a mixture of dilute ammonia and ethanol to degrade the lachrymatory agent.

Synthetic Utility: The Hantzsch Thiazole Synthesis[2][3][4]

The primary application of this compound is the synthesis of 2,4-disubstituted thiazoles via the Hantzsch synthesis. This reaction couples the bromoketone with a thioamide or thiourea.[1][2][3]

Mechanistic Pathway

The reaction proceeds via an initial


 attack by the sulfur nucleophile on the 

-carbon, followed by cyclization and dehydration.

HantzschMechanism Figure 1: Mechanistic pathway of Hantzsch Thiazole Synthesis utilizing the THF-bromoketone. Reactants Reactants: Bromoketone + Thioamide Intermediate1 S-Alkylation (Thioimidate) Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclization (Hydroxythiazoline) Intermediate1->Intermediate2 -HBr Product Final Product: Thiazole Derivative Intermediate2->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway of Hantzsch Thiazole Synthesis utilizing the THF-bromoketone.

Protocol: Synthesis of 4-(Oxolan-3-yl)-2-phenylthiazole

This protocol demonstrates the coupling of the intermediate with thiobenzamide.

Reagents:

  • This compound (1.0 equiv)

  • Thiobenzamide (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Sodium Bicarbonate (

    
    ) (sat. aq.)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (1.1 equiv) in absolute ethanol.

  • Addition: Add a solution of this compound (1.0 equiv) in a minimal amount of ethanol dropwise over 15 minutes at room temperature.

    • Note: Dropwise addition controls the exotherm and minimizes side reactions (e.g., dimerization).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromoketone (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (thiazole) should appear.
  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the thiazole hydrobromide salt may precipitate. If so, filter and wash with cold ether.

  • Free Base Liberation:

    • Suspend the solid (or concentrate the reaction mixture if no precipitate forms) in Ethyl Acetate.

    • Wash carefully with saturated

      
       solution until 
      
      
      
      evolution ceases.
    • Separate the organic layer, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Secondary Application: Amination for -Amino Ketones

This intermediate can also be used to synthesize


-amino ketone scaffolds, which are precursors to 

-amino alcohols (common in beta-blockers and CNS-active drugs).

AminationWorkflow Figure 2: Workflow for direct amination (SN2) to generate beta-amino ketones. Start Start: Bromoketone Solution Reagent Add 2° Amine (2.0 eq) + K2CO3 (1.5 eq) Start->Reagent Reaction Stir at 0°C -> RT (1-3 Hours) Reagent->Reaction Quench Quench: Water/DCM Extraction Reaction->Quench Purify Purification: Amine-Functionalized Silica Quench->Purify

Figure 2: Workflow for direct amination (SN2) to generate beta-amino ketones.

Critical Consideration:


-aminoketones are prone to self-condensation (dimerization to pyrazines). It is recommended to reduce the ketone to an alcohol (using 

) immediately after amination if the ketone is not the final target.

Quality Control & Characterization

To validate the integrity of the intermediate before use, the following analytical parameters should be checked.

MethodExpected Signal / ParameterInterpretation
1H NMR (

)

4.0–4.2 ppm (s, 2H)
Characteristic singlet of the

-methylene protons (

).
1H NMR (

)

3.7–3.9 ppm (m, THF ring)
Multiplets corresponding to the ether protons adjacent to oxygen.
HPLC Purity > 95%Impurities often include the non-brominated ketone (starting material).
Appearance Color CheckDark brown or black indicates decomposition (HBr release).

References

  • Hantzsch Thiazole Synthesis Mechanism

    • SynArchive. "Hantzsch Thiazole Synthesis." Accessed Feb 2026. Link

  • General Protocol for Thiazole Synthesis

    • Kashyap, S. et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." PMC, National Institutes of Health. Link

  • Safety Data & Handling

    • Alfa Chemistry. "General Safety Handling Consideration for Alpha-Bromoketones." Link

  • Commercial Availability & Properties

    • BLD Pharm.[4][5] "2-Bromo-1-(tetrahydrofuran-3-yl)ethanone Product Page." Link

  • Kinase Inhibitor Scaffolds

    • Zhang, L. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." PMC, National Institutes of Health. Link

Sources

Hantzsch thiazole synthesis with 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of THF-Functionalized Thiazoles via Hantzsch Condensation

Strategic Abstract & Application Context

The incorporation of tetrahydrofuran (THF) moieties into heteroaromatic scaffolds is a high-value strategy in modern medicinal chemistry. Unlike the flat, lipophilic phenyl rings often found in early hits, the 3-substituted THF group acts as a non-aromatic bioisostere that improves aqueous solubility (


 modulation) and introduces 

character (Fsp3) to the molecule—a key metric for clinical success.

This Application Note details the synthesis of 2-substituted-4-(tetrahydrofuran-3-yl)thiazoles via the Hantzsch Thiazole Synthesis . The core electrophile, 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one , presents specific challenges distinct from standard phenacyl bromides, including increased susceptibility to elimination and potential instability of the ether linkage under harsh Lewis acidic conditions.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Synthesis of polar, low-molecular-weight fragments.

  • Bioisosterism: Replacement of 4-phenylthiazole cores to improve metabolic stability.

  • PROTAC Linkers: The THF-thiazole unit serves as a rigid yet polar exit vector for linker attachment.

Reaction Mechanism & Logic

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide or thiourea.[1][2][3] For the THF-substituted substrate, the mechanism follows a specific cascade: S-alkylation 

N-attack

Dehydration
.
Mechanistic Pathway (Graphviz Visualization)

HantzschMechanism Start Reagents: 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one + Thioamide/Thiourea Inter1 Intermediate 1: S-Alkylated Thioimidate Salt (Nucleophilic attack of S on alpha-carbon) Start->Inter1 SN2 Displacement (Fast) Inter2 Intermediate 2: Hydroxy-thiazoline (Intramolecular N-attack on Carbonyl) Inter1->Inter2 Cyclization (Rate Limiting) Product Final Product: 4-(Tetrahydrofuran-3-yl)thiazole (Aromatization via Dehydration) Inter2->Product -H2O (Driven by Aromatization) Byproduct Byproduct: HBr + H2O Inter2->Byproduct

Figure 1: Stepwise mechanism of the Hantzsch condensation. Note that for alkyl-substituted ketones (like the THF derivative), the initial SN2 displacement is rapid, but cyclization requires sufficient thermal energy or catalysis.

Experimental Protocols

Safety Pre-Requisite
  • Warning:

    
    -Bromoketones are potent lachrymators  and skin irritants. All operations must be performed in a functioning fume hood.
    
  • Storage: 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one is less stable than aryl counterparts. Store at -20°C under argon. If the compound turns green/black, purify via short silica plug before use.

Protocol A: Standard Thermal Condensation (Robust)

Best for: Scale-up (>1g) and substrates with high thermal stability.

Materials:

  • 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one (1.0 equiv)

  • Thiobenzamide or Thiourea derivative (1.1 equiv)

  • Ethanol (Absolute) or Isopropanol [Concentration: 0.2 M]

  • Base: NaHCO

    
     (saturated aqueous) for workup.[4]
    

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thioamide/thiourea (1.1 equiv) in Ethanol.

  • Addition: Add 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one (1.0 equiv) dropwise at room temperature.

    • Note: Do not add all at once to prevent local exotherms which can cause polymerization of the alkyl bromide.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide (

      
      ) should disappear; a fluorescent spot (thiazole) will appear (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2][5]

    • Crucial Step: The reaction produces HBr. Neutralize by pouring the mixture into saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3x).[6] Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
Protocol B: "Green" Mechanochemical/Room Temp (Mild)

Best for: Acid-sensitive substrates or rapid library generation.

Materials:

  • Same stoichiometry as Protocol A.

  • Solvent: PEG-400 or Water:Ethanol (1:1).

  • Catalyst:

    
    -Cyclodextrin (10 mol%) or Ultrasonication.
    

Step-by-Step:

  • Suspend the thioamide and the bromoketone in Water:Ethanol (1:1).

  • Place the vessel in an ultrasonic bath (35-40 kHz) at ambient temperature.

  • Sonicate for 30–60 minutes. The mixture typically turns from heterogeneous to a clear solution, then precipitates the thiazole hydrobromide salt.

  • Isolation: Filter the solid directly. Wash with cold water (removes HBr) and hexanes. Recrystallize from EtOH if necessary.

Optimization & Troubleshooting Guide

The THF group introduces steric bulk at the 4-position and potential instability. Use this decision matrix to troubleshoot.

Decision Tree for Reaction Optimization (Graphviz)

Optimization Problem Issue Observed LowYield Low Yield / Incomplete Conv. Problem->LowYield Decomp Black Tar / Decomposition Problem->Decomp Byprod Elimination Product (Vinyl THF) Problem->Byprod Sol2 Change Solvent: Switch EtOH -> DMF Temp: 60°C LowYield->Sol2 Solubility issue Sol1 Add Scavenger: Use 1.5 eq NaOAc (Buffers HBr) Decomp->Sol1 Acid sensitivity Sol3 Lower Temp: Run at 0°C -> RT Overnight Byprod->Sol3 Kinetic control

Figure 2: Decision matrix for optimizing the synthesis of THF-thiazoles.

Quantitative Data: Solvent Effects
SolventTemperatureYield (%)Notes
Ethanol Reflux78-85%Standard. Cleanest profile for stable substrates.
DMF 80°C65-70%Harder workup. Use only if thioamide is insoluble in EtOH.
Water/EtOH (1:1) Ultrasound (RT)88-92%Recommended. Green protocol. Precipitates product.[4][5]
Toluene Reflux40%Poor. Promotes polymerization of the alkyl bromide.

Stereochemical Note

The starting material, 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one , possesses a chiral center at the C3 position of the THF ring.

  • Racemic vs. Enantiopure: The Hantzsch synthesis conditions (refluxing EtOH) generally preserve the stereochemistry at the THF-C3 position, as the reaction center is the exocyclic carbonyl/alpha-carbon.

  • If using enantiopure starting material (e.g., (S)-THF-3-yl), avoid strong bases (KOtBu) or excessive heat which could induce racemization via enolization adjacent to the ether oxygen (though less likely at C3 than C2).

References

  • Hantzsch, A. (1887).[3][7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch Mechanism).
  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in water". Tetrahedron Letters, 49(2), 248-250.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THF as a bioisostere).

  • BenchChem. (2025).[1][4] "Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone". (Analogous handling protocols for furan/THF bromoketones).

Sources

Application Note: Controlled Amination of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

[1][2]

Introduction & Chemical Context

This compound (CAS: 1101023-98-6) represents a classic "lynchpin" intermediate.[1] It combines a highly reactive electrophile (

1
  • Chemical Utility: The resulting ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino ketones are precursors to 
    
    
    -amino alcohols (via reduction) and various heterocycles (e.g., imidazoles, thiazoles).[1]
  • Reactivity Profile: The C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     attack.[1] However, the acidity of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    -protons (both on the bromo-ethyl side and the oxolane ring junction) introduces risks of elimination and epimerization.
Core Challenges
ChallengeCauseMitigation Strategy
Poly-alkylation Product secondary amine is often more nucleophilic than starting primary amine.[1]Use excess amine or bulky protecting groups; slow addition.[1][2]
Elimination Basicity of the amine/base promotes dehydrohalogenation to vinyl ketone.[2]Use non-nucleophilic, mild bases (e.g., DIPEA, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

); low temperature.[1]
Epimerization The C3-position of the oxolane ring is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

to the carbonyl and enolizable.
Avoid strong bases (NaH, alkoxides); minimize reaction time.[1][2]
Hygroscopicity ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Amino ketones can be unstable as free bases (dimerization).[1]
Isolate as HCl or oxalate salts immediately.[1]

Mechanistic Pathways & Decision Logic

Understanding the competition between Substitution (


1

ReactionPathwaysStartThis compoundTS_SN2SN2 Transition State(Nu attack at C-alpha)Start->TS_SN2 Low Temp, Polar Aprotic SolventTS_E2E2 Transition State(Base attack at H-alpha)Start->TS_E2 High Temp, Strong/Bulky BaseAmineAmine Nucleophile(R-NH2)Amine->TS_SN2Amine->TS_E2Productα-Amino Ketone(Target)TS_SN2->ProductSide_ElimVinyl Ketone(Elimination Side Product)TS_E2->Side_ElimSide_DialkDi-alkylated Amine(Over-reaction)Product->Side_Dialk + Start (if Amine limiting)OptimizationOptimization:1. Excess Amine (prevents Dialk)2. Weak Base (prevents Elim)3. 0°C (Kinetic Control)Optimization->TS_SN2

Figure 1: Mechanistic competition between productive amination (

1

Experimental Protocols

Protocol A: Reaction with Secondary Amines (Standard)

Best for: Cyclic amines (morpholine, piperidine) or dialkylamines.[1][2] Rationale: Secondary amines cannot over-alkylate to form tertiary structures easily without quaternization (which is slower).[1] Mild basic conditions preserve the oxolane stereocenter.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Amine: 1.1 – 1.2 equiv[2]

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: THF or Acetonitrile (MeCN) [0.1 M – 0.2 M][1]

Step-by-Step:

  • Preparation: Dissolve this compound in anhydrous THF (10 mL per mmol) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Crucial: Cooling suppresses elimination.[1][2]

  • Addition: Add DIPEA followed by the dropwise addition of the secondary amine.

    • Note: If using ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , add the solid base first, stir for 10 min, then add amine.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 2–4 hours).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HBr salts) and Brine. Dry over 
    
    
    .[1]
  • Purification: Flash chromatography (usually DCM/MeOH gradients).[1]

    • Stability Note: If the free base is unstable, treat the crude ether solution with 1M HCl in ether to precipitate the stable hydrochloride salt.[1][2]

Protocol B: Reaction with Primary Amines (High Selectivity)

Best for: Benzylamine, alkylamines.[1][2] Rationale: Primary amines are prone to double alkylation (reacting with two molecules of bromide).[1] To prevent this, the amine is used in large excess or added inversely.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 3.0 – 5.0 equiv (The excess acts as the base and statistical buffer)[1][2]

  • Solvent: DCM or DMF[1][2]

Step-by-Step:

  • Preparation: Dissolve the Primary Amine (5 equiv) in DCM at 0°C.

  • Addition: Dissolve the bromo-ketone in a minimal amount of DCM and add it dropwise to the amine solution over 30–60 minutes.

    • Mechanism:[2][3][4][5] High local concentration of amine ensures the bromide reacts with neutral amine rather than the product secondary amine.

  • Reaction: Stir at 0°C -> RT for 2 hours.

  • Workup: Wash with water to remove excess primary amine (if water soluble) or use column chromatography to separate.[1]

Protocol C: Reaction with Weak Nucleophiles (Anilines)

Best for: Anilines, heteroaryl amines.[1][2] Rationale: Anilines are weak nucleophiles.[1][2] They require catalysis (Finkelstein conditions) or elevated temperatures.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Aniline: 1.2 equiv[2]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)[1]

  • Base:

    
     (Solid) or 
    
    
    [1]
  • Solvent: Acetone or MeCN[1][2]

Step-by-Step:

  • Mix: Combine substrate, aniline, solid base, and NaI in acetone.

  • Reaction: Stir at RT. If no reaction after 4 hours, heat to mild reflux (50°C).

    • Role of NaI: Converts the alkyl bromide to a more reactive alkyl iodide in situ.[1][2]

  • Workup: Filter off inorganic solids. Concentrate and purify.

Critical Quality Attributes (CQAs) & Troubleshooting

Handling the "Lachrymator" Hazard
1
  • Protocol: Always weigh and handle in a fume hood.

  • Neutralization: Quench glassware/spills with a solution of dilute ammonia or sodium thiosulfate to destroy traces of the bromide.[2]

Stereochemical Integrity

The oxolane ring has a chiral center at C3.[1][2]

  • Risk: Strong bases can deprotonate C3 (alpha to carbonyl), leading to racemization.[1][2]

  • Validation: If using chiral starting material, verify enantiomeric excess (ee) of the product using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1][2]

  • Rule: Avoid thermodynamic conditions (high heat + strong base).[1] Stick to Kinetic conditions (0°C, DIPEA).

Stability of the Product
1
  • Storage: Store as HCl, fumarate, or oxalate salts.

  • Observation: If the oil turns dark/brown rapidly, it is decomposing.[1][2] Convert to salt immediately.[1][2]

References

  • Mechanistic Found

    
    -Halo Ketone Amination 
    
    • Reaction of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -bromo ketones with nucleophiles: 
      
      
      vs. Carbonyl addition.[1]
    • Source:

  • General Synthesis of

    
    -Amino Ketones 
    
    • Direct ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -amination of ketones and synthesis via 
      
      
      -bromo intermediates.[1][6]
    • Source: [1]

  • Finkelstein Catalysis in Amin

    • Use of NaI to accelerate alkylation of weak nucleophiles.[1][2]

    • Source: [1]

  • Handling of Lachrym

    • Safety protocols for halo-ketones.
    • Source: [1]

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2-Bromo-1-(oxolan-3-yl)ethan-1-one, a valuable α-haloketone intermediate. α-haloketones are highly versatile building blocks in organic synthesis, prized for their dual electrophilic sites which enable the construction of complex molecular architectures, particularly N-, S-, and O-heterocycles.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations. By explaining the causality behind experimental choices, this note serves as a practical and educational resource for the successful execution of this important transformation.

Introduction and Scientific Rationale

The α-halogenation of ketones is a fundamental transformation in organic chemistry, yielding α-haloketones that serve as key precursors in a multitude of synthetic pathways.[3] These compounds are instrumental in reactions such as the Favorskii rearrangement, Darzens reaction, and the synthesis of various heterocycles like thiazoles and pyrroles.[1][4]

The synthesis of this compound from its parent ketone, 1-(oxolan-3-yl)ethan-1-one, proceeds via an acid-catalyzed α-bromination. This method is generally preferred over base-mediated halogenation as it allows for selective mono-bromination and is typically easier to control.[5] The reaction relies on the conversion of the ketone to its more nucleophilic enol tautomer in the presence of an acid catalyst.[6][7] The subsequent reaction of the enol with an electrophilic bromine source, such as molecular bromine (Br₂), affords the desired α-bromo ketone.[8]

The choice of an acid catalyst, often hydrobromic acid (HBr) or acetic acid, is crucial as it accelerates the keto-enol tautomerism, which is the rate-limiting step of the reaction.[7][8][9]

Reaction Scheme and Mechanism

2.1. Overall Transformation

Caption: Synthesis of the target α-bromo ketone.

2.2. Acid-Catalyzed Bromination Mechanism

The reaction proceeds through a well-established three-step mechanism involving an enol intermediate.

  • Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[8]

  • Enol Formation (Rate-Determining Step): A weak base, typically the solvent or the conjugate base of the acid catalyst, removes an α-hydrogen. This leads to the formation of a nucleophilic enol intermediate.[7] This tautomerization is the slowest step in the sequence and thus dictates the overall reaction rate.[7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic molecular bromine (Br₂).[6] This forms a new carbon-bromine bond at the α-position.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final α-bromo ketone product.[8]

G Mechanism of Acid-Catalyzed α-Bromination Ketone Ketone (Protonation) Protonated_Ketone Protonated Ketone (Deprotonation at α-C) Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate (Nucleophilic Attack) Protonated_Ketone->Enol - H⁺ (Rate-Limiting) Oxonium_Ion Brominated Oxonium Ion (Deprotonation) Enol->Oxonium_Ion + Br₂ Product α-Bromo Ketone (Final Product) Oxonium_Ion->Product - H⁺

Caption: Key steps in the bromination mechanism.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 10 mmol scale. All operations involving bromine must be conducted in a certified chemical fume hood.

3.1. Materials and Equipment

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
1-(oxolan-3-yl)ethan-1-one114.14[10]1.14 g10.01.0
Bromine (Br₂)159.810.54 mL (1.68 g)10.51.05
Glacial Acetic Acid60.0520 mL--
33% HBr in Acetic Acid-2-3 dropscatalytic-
Saturated Sodium Bicarbonate (NaHCO₃)-~50 mL--
Saturated Sodium Thiosulfate (Na₂S₂O₃)-~30 mL--
Brine (Saturated NaCl)-~30 mL--
Dichloromethane (DCM)-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--

Equipment: 100 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.

3.2. Step-by-Step Procedure

G cluster_workflow Synthetic Workflow A 1. Reaction Setup Dissolve ketone in acetic acid. Add HBr catalyst. B 2. Bromine Addition Add Br₂ dropwise at 0-5 °C. A->B C 3. Reaction Stir at room temperature until completion (TLC). B->C D 4. Quenching Pour into ice water. Add Na₂S₂O₃ to neutralize excess Br₂. C->D E 5. Workup Neutralize with NaHCO₃. Extract with DCM. D->E F 6. Purification Dry organic layer (MgSO₄). Concentrate and purify via chromatography. E->F

Caption: Overview of the experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.14 g (10.0 mmol) of 1-(oxolan-3-yl)ethan-1-one in 20 mL of glacial acetic acid. Add 2-3 drops of a 33% solution of HBr in acetic acid to the mixture.

  • Bromine Addition: Cool the flask in an ice-water bath to 0-5 °C. In a dropping funnel, prepare a solution of 0.54 mL (10.5 mmol) of bromine in 5 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A slight color change from reddish-brown to pale yellow may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ~100 g of crushed ice and 50 mL of water. The product may precipitate or form an oil.

  • Workup: To neutralize any unreacted bromine, add saturated sodium thiosulfate solution dropwise until the reddish-brown color disappears completely.

  • Extraction: Transfer the mixture to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound is typically a pale yellow oil or low-melting solid. It can be purified by flash column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient, to remove unreacted starting material and potential di-brominated byproducts.[11][12]

Characterization

The purified product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect a characteristic singlet for the α-bromomethylene protons (-CH₂Br) typically in the range of δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon bearing the bromine (-CH₂Br) will appear around δ 30-35 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

  • Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch is expected around 1710-1730 cm⁻¹.

Troubleshooting and Process Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during workup; Inefficient extraction.Monitor reaction to completion via TLC. Ensure the aqueous layer is fully neutralized before extraction to prevent loss of product as a salt. Perform multiple extractions (at least 3) to maximize recovery.[11]
Di-brominated Byproduct Excess bromine used; Reaction temperature too high.Use only a slight excess of bromine (1.05-1.1 eq.). Maintain a low temperature during bromine addition. Acidic conditions generally suppress over-halogenation compared to basic conditions.[5]
Reaction Stalls Insufficient acid catalyst; Low quality or wet reagents/solvents.Add another drop of HBr/acetic acid. Ensure all reagents and solvents are anhydrous, as water can interfere with the enol formation.
Persistent Color Incomplete quenching of bromine.Add more sodium thiosulfate solution until the solution is colorless before proceeding with the workup.

Safety Precautions

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely harmful if inhaled.[13] Always handle liquid bromine in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile over butyl rubber), a lab coat, and chemical splash goggles with a face shield.[14] Have a bromine spill kit and a quenching agent (sodium thiosulfate solution) readily available.

  • Hydrobromic Acid (HBr): A strong, corrosive acid that can cause severe skin and eye burns and respiratory tract irritation upon inhalation.[15][16][17] Handle with the same level of PPE as for bromine.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • General Precautions: Wear appropriate PPE at all times. Avoid inhalation of vapors and contact with skin and eyes. Ensure emergency equipment, such as a safety shower and eyewash station, is accessible.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Fiveable. Preparation of alpha-halo ketones. [Link]

  • Al-Zaydi, K. M. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]

  • Ashenhurst, J. Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Kar, S., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3564. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023). [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]

  • Interscan Corporation. (2024). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. [Link]

  • Holston Gases. Hydrogen Bromide HBr Safety Data Sheet SDS P4605. [Link]

  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]

  • Narender, N., et al. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632. [Link]

  • Molbase. Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]

  • Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, Supporting Information. [Link]

  • PubChem. 1-(Oxolan-3-yl)ethan-1-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and process development professionals engaged in the alkylation of α-bromo ketones, specifically focusing on the versatile building block, 2-Bromo-1-(oxolan-3-yl)ethan-1-one. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges and side reactions inherent to this transformation, ensuring high-yield, selective, and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the alkylation of this compound. We delve into the mechanistic underpinnings of each problem and provide actionable, evidence-based solutions.

Q1: My primary isolated product is a rearranged carboxylic acid or ester, not the expected α-alkylated ketone. What is causing this skeletal rearrangement?

A: You are likely observing the Favorskii rearrangement , a classic and often dominant side reaction for α-halo ketones when treated with a base.[1][2][3]

  • Mechanism & Causality: The reaction is initiated by the deprotonation of the α'-carbon (the carbon on the oxolane ring adjacent to the carbonyl) to form an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate.[4][5] This unstable intermediate is then attacked by a nucleophile present in the reaction medium (such as an alkoxide base or hydroxide) at the carbonyl carbon. The subsequent ring-opening of the cyclopropanone occurs to yield the most stable carbanion, which upon protonation, results in a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide base is used).[4][5]

  • Troubleshooting & Solutions:

    • Base Selection is Critical: Avoid nucleophilic bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH), especially in protic solvents, as they actively promote the Favorskii rearrangement by acting as the nucleophile that opens the cyclopropanone ring.[4]

    • Employ a Non-Nucleophilic, Hindered Base: The use of a strong, sterically hindered, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) is the base of choice.[6][7] Its bulkiness prevents it from attacking the carbonyl carbon, and its strength ensures rapid, complete, and irreversible deprotonation to form the enolate, outcompeting the rearrangement pathway.[8]

    • Strict Temperature Control: The reaction must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath).[9] At this temperature, the rate of the desired enolate formation and subsequent alkylation is significantly faster than the rate of the Favorskii rearrangement.

Q2: Instead of the desired C-C bond formation, I'm isolating an O-alkylated product (an enol ether). Why is the reaction occurring on the oxygen atom?

A: The enolate intermediate is an ambident nucleophile , meaning it possesses two reactive sites: the α-carbon and the oxygen atom.[10] The competition between C-alkylation (desired) and O-alkylation (side reaction) is dictated by several factors, often explained by Hard-Soft Acid-Base (HSAB) theory.[11][12]

  • Mechanism & Causality:

    • Electrophile Nature: "Hard" electrophiles, which are highly charged and non-polarizable, preferentially react at the "hard" oxygen atom of the enolate. Common examples include silyl halides (e.g., TMSCl) and alkyl triflates.[11][13] "Softer," more polarizable electrophiles like alkyl iodides and bromides are more likely to react at the "soft" carbon atom.[11]

    • Solvent Effects: Strongly coordinating, polar aprotic solvents like DMSO or HMPA can solvate the metal counter-ion (e.g., Li⁺), creating a "naked" and more reactive enolate. This increased reactivity, particularly at the more electronegative oxygen atom, can favor O-alkylation.[12]

    • Counter-ion: The nature of the metal counter-ion also plays a role. Lithium ions, for instance, coordinate tightly with the oxygen atom, which can sometimes hinder O-alkylation compared to potassium or sodium ions under certain conditions.

  • Troubleshooting & Solutions:

    • Select the Right Alkylating Agent: For C-alkylation, use softer electrophiles. Alkyl iodides are generally superior to bromides, which are better than chlorides.

    • Optimize the Solvent: Tetrahydrofuran (THF) is an excellent solvent for these reactions as it is less coordinating than DMSO, which helps to favor C-alkylation.[12]

    • Control Reaction Conditions: Ensure your alkylating agent is appropriate for C-alkylation. If you are attempting to form a silyl enol ether, then O-alkylation is the desired pathway, and a hard electrophile like TMSCl is the correct choice.

Q3: My conversion is low, and I observe a mix of starting material, mono-alkylated, and poly-alkylated products. How can I drive the reaction to completion and improve selectivity?

A: This outcome points to incomplete enolate formation and/or subsequent side reactions involving the newly formed product.

  • Causality:

    • Incomplete Deprotonation: If a base that is not strong enough is used (e.g., an alkoxide), an equilibrium is established between the ketone, the enolate, and the base's conjugate acid.[8] The remaining starting ketone can then be attacked by the enolate, leading to self-condensation (aldol) products.

    • Poly-alkylation: The mono-alkylated product may still possess acidic α'-protons on the oxolane ring. If excess base or alkylating agent is present, or if reaction conditions allow for proton exchange, a second alkylation can occur.

    • Base Reactivity: The alkylating agent can react directly with some bases if not chosen carefully.

  • Troubleshooting & Solutions:

    • Ensure Irreversible Enolate Formation: Use a stoichiometric amount (e.g., 1.05-1.1 equivalents) of a strong base like LDA. The pKa of its conjugate acid (diisopropylamine, pKa ≈ 36) is much higher than that of the ketone (pKa ≈ 19-20), ensuring the deprotonation goes to completion.[8][14]

    • Controlled Reagent Addition Sequence: The base (LDA) must be added first to the solvent, followed by the slow, dropwise addition of the α-bromo ketone at -78 °C.[15] This allows for the complete formation of the enolate before the electrophile is introduced. The alkylating agent should only be added after enolate formation is complete.

    • Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to ensure the enolate is consumed, but avoid a large excess that could promote side reactions.

Troubleshooting Matrix: At-a-Glance

Observed Problem Probable Cause(s) Recommended Solution(s)
Rearranged Ester/Acid Product Favorskii Rearrangement1. Switch to a non-nucleophilic, hindered base (LDA). 2. Maintain strict low temperature (-78 °C). 3. Use an aprotic solvent (THF).
O-Alkylated Product (Enol Ether) 1. Use of a "hard" electrophile (e.g., R-OTf, R₃SiCl). 2. Highly coordinating solvent (e.g., DMSO, HMPA).1. Use a "softer" electrophile (R-I > R-Br). 2. Use THF as the solvent.
Low Conversion / Poly-alkylation 1. Incomplete enolate formation (weak base). 2. Incorrect order of addition. 3. Proton exchange leading to side reactions.1. Use ≥1.0 equivalent of a strong base (LDA). 2. Add ketone to base at -78°C, then add electrophile. 3. Ensure anhydrous conditions.
α,β-Unsaturated Ketone Formation E2 Elimination1. Ensure temperature does not rise prematurely. 2. Use a less-hindered strong base if elimination persists with LDA.

Visual Guides & Workflows

Key Reaction Pathways

The following diagram illustrates the desired C-alkylation pathway in contrast to the major competing side reactions.

G SM This compound Enolate Lithium Enolate (Ambident Nucleophile) SM->Enolate 1. LDA, THF, -78 °C (Fast, Irreversible) C_Product Desired C-Alkylated Product Enolate->C_Product 2. R-X (soft electrophile) (Desired Pathway) O_Product Side Product: O-Alkylated Enol Ether Enolate->O_Product 2. R-X (hard electrophile) (Side Reaction) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 (Favored by Nucleophilic Base) Favorskii Side Product: Favorskii Rearrangement Product Cyclopropanone->Favorskii Nucleophilic Attack (e.g., by RO⁻)

Caption: Competing reaction pathways in the alkylation of an α-bromo ketone.

Optimized Experimental Workflow

This workflow minimizes side reactions by ensuring rapid and irreversible enolate formation under kinetic control.

workflow start Start setup Assemble dry glassware under inert atmosphere (Ar/N₂) start->setup add_solvent Add anhydrous THF and diisopropylamine setup->add_solvent cool1 Cool to 0 °C add_solvent->cool1 add_nBuLi Add n-BuLi dropwise to form LDA solution cool1->add_nBuLi cool2 Cool to -78 °C add_nBuLi->cool2 add_ketone Add ketone solution in THF dropwise cool2->add_ketone stir_enolate Stir for 30-60 min (Enolate formation) add_ketone->stir_enolate add_electrophile Add alkyl halide (R-X) dropwise stir_enolate->add_electrophile react Allow to react at -78 °C, then warm slowly to RT add_electrophile->react quench Quench with saturated aqueous NH₄Cl react->quench workup Perform aqueous workup & purification quench->workup end End workup->end

Caption: Step-by-step workflow for kinetically controlled C-alkylation.

Optimized Protocol: Kinetically Controlled C-Alkylation

This protocol is designed to maximize the yield of the C-alkylated product while minimizing the Favorskii rearrangement and other side reactions.

Materials:

  • This compound

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for workup (e.g., ethyl acetate, brine)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Argon), assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • LDA Preparation:

    • To the flask, add anhydrous THF and diisopropylamine (1.1 eq.).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A milky white suspension may form.

    • Stir the solution at 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the resulting enolate solution at -78 °C for 45-60 minutes.

  • Alkylation:

    • Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Slowly allow the reaction to warm to room temperature and stir overnight.

  • Quench and Workup:

    • Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired C-alkylated product.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • Chemist Wizards. Favorskii Rearrangement February 2026. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • SlideShare. Favorskii rearrangement----Sir Khalid (Organic). [Link]

  • Chemistry Steps. How to Alkylate a Ketone. [Link]

  • Furman University. Alkylation of Ketones and Esters: SN2 Reaction with Alkyl Halides. [Link]

  • Li, M. M., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature Communications. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • DeYonker, N. J., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry. [Link]

  • Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase?. [Link]

  • YouTube. Direct Alkylation of Ketones With LDA. [Link]

  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]

  • University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 2. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the α- Alkylation of Ketones. [Link]

  • ACS Publications. Oxidation/Alkylation of Amino Acids with α-Bromo Carbonyls Catalyzed by Copper and Quick Access to HDAC Inhibitor. [Link]

  • Chemistry LibreTexts. 18.4: Alkylation of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Fu, G. C., & Dai, C. (2000). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society. [Link]

  • JoVE. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • Jasperse, J. Chapter 22 (Enolate Chemistry) Reaction Summary. [Link]

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Technical Support Center: Cyclization Reactions with 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting cyclization reactions involving the key building block, 2-Bromo-1-(oxolan-3-yl)ethan-1-one. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile α-halo ketone in the synthesis of bicyclic ether systems. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and underlying chemical principles to empower your research and development efforts.

Core Concept: The Intramolecular Williamson Ether Synthesis

The primary reaction of interest is an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. The oxygen atom of the oxolane (tetrahydrofuran) ring acts as an internal nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group. This process is expected to form a bridged bicyclic ketal-like structure, a valuable motif in medicinal chemistry and natural product synthesis.

The reactivity of α-halo ketones like this compound is significantly enhanced compared to simple alkyl halides.[1][2] The adjacent carbonyl group exerts a powerful inductive effect, increasing the electrophilicity of the α-carbon and making it highly susceptible to nucleophilic attack.[2][3]

Caption: Proposed SN2 mechanism for intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding, or the yield is very low. What is the most common cause? A: The most frequent issues are related to the choice and handling of the base, followed by the purity of the starting material. α-Halo ketones can undergo competing side reactions, such as enolization, if the base is too strong or sterically unhindered.[4] Additionally, any impurities in the starting material can interfere with the desired cyclization pathway.[5][6]

Q2: What are the ideal reaction conditions for this cyclization? A: This reaction typically requires a non-nucleophilic base to facilitate the cyclization without competing side reactions. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or a hindered amine base like DBU (1,8-Diazabicycloundec-7-ene) in a polar aprotic solvent such as THF, DMF, or acetonitrile. The reaction is often run at temperatures ranging from 0 °C to room temperature.

Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts? A: Common byproducts stem from several competing pathways:

  • Intermolecular Reaction: If the concentration is too high, the oxolane oxygen of one molecule can attack the α-bromo carbon of another, leading to dimers or oligomers.

  • Favorskii Rearrangement: In the presence of certain bases, α-halo ketones can rearrange to form carboxylic acid derivatives after workup.[1]

  • Elimination Products: Although less common, elimination to form an α,β-unsaturated ketone is possible, particularly with a strong, sterically hindered base.

  • Hydrolysis: If water is present, the α-bromo ketone can hydrolyze back to the corresponding α-hydroxy ketone.

Q4: Is it necessary to use a base for this reaction? A: While some cyclizations can be promoted by heat or Lewis acids, a base is typically employed in this intramolecular Williamson ether synthesis. The base is not directly involved in the SN2 step but may be required to deprotonate any protic impurities (like water or alcohol) that could interfere, or in some contexts, to promote enolate formation if an alternative pathway is desired. However, for the direct SN2 cyclization, a non-nucleophilic base is primarily used to ensure other pathways are suppressed.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental failures.

Problem 1: No Reaction or Low Conversion of Starting Material

This is often characterized by TLC or LC-MS analysis showing predominantly unreacted this compound.

Troubleshooting_Low_Conversion Start Symptom: Low or No Conversion Cause1 Inactive or Incorrect Reagents Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inherent Substrate Issue Start->Cause3 Sol1a Verify Base Activity: Use a fresh bottle of NaH or titrate KOtBu solution. Cause1->Sol1a Sol1b Check Starting Material Purity: Run 1H NMR and elemental analysis. Cause1->Sol1b Sol2a Increase Temperature: Incrementally raise temperature (e.g., from RT to 40-60 °C) and monitor by TLC. Cause2->Sol2a Sol2b Solvent Screen: Try more polar aprotic solvents like DMF or DMSO. Cause2->Sol2b Sol3 Consider Alternative Catalysis: Explore Lewis acid or silver salt (e.g., Ag2O) promoted cyclization. Cause3->Sol3

Caption: Troubleshooting flowchart for low reaction conversion.

Potential Causes & Solutions

Potential Cause Explanation Diagnostic & Solution
1. Inactive Base Sodium hydride (NaH) can be deactivated by atmospheric moisture, appearing gray instead of white. Solutions of KOtBu can degrade upon storage.Action: Use a fresh, unopened container of NaH (dispensed under an inert atmosphere). If using KOtBu, use a freshly prepared solution or titrate an older one. Consider a different base like DBU or a proton sponge.
2. Impure Starting Material The synthesis of this compound can leave residual acid or other impurities that quench the base or interfere with the reaction.[5]Action: Purify the starting material via column chromatography or recrystallization. Confirm purity by ¹H NMR, ¹³C NMR, and melting point analysis.
3. Insufficient Temperature Intramolecular reactions, while often favored, still have an activation energy barrier that may not be overcome at room temperature.Action: Gradually increase the reaction temperature in 10-20 °C increments, monitoring progress by TLC at each stage. Be cautious, as higher temperatures can also promote side reactions.
4. Inappropriate Solvent The solvent plays a critical role in stabilizing the transition state. An insufficiently polar solvent may not adequately solvate the ions involved, slowing the SN2 reaction.Action: Switch from less polar solvents (like THF) to more polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are known to accelerate SN2 reactions.
Problem 2: Formation of Multiple Products / Low Selectivity

This issue arises when TLC or NMR analysis of the crude product shows a complex mixture, indicating that competing reaction pathways are occurring.

Competing_Pathways Start This compound Desired Desired Product (Intramolecular S_N2) Start->Desired Side1 Dimer/Oligomer (Intermolecular S_N2) Start->Side1 Side2 Favorskii Product Start->Side2 Side3 Enolization/Other Start->Side3 Cond_Desired Dilute Conditions Non-nucleophilic Base Desired->Cond_Desired Cond_Side1 High Concentration Side1->Cond_Side1 Cond_Side2 Strong, Unhindered Base (e.g., RO-) Side2->Cond_Side2 Cond_Side3 Strong Base Side3->Cond_Side3

Caption: Competing reaction pathways for the α-halo ketone substrate.

Potential Causes & Solutions

Potential Cause Explanation Diagnostic & Solution
1. High Concentration At high concentrations, the probability of an intermolecular reaction (one molecule reacting with another) increases, leading to dimerization and polymerization. The ease of a cyclization is often measured by the Effective Molarity; reactions should be run below this concentration to favor ring closure.[7]Action: Run the reaction under high-dilution conditions (typically ≤0.01 M). This can be achieved by adding the substrate solution slowly via syringe pump to a flask containing the base and solvent.
2. Incorrect Base Choice Strong, nucleophilic bases (e.g., NaOMe, NaOEt) or even KOtBu can promote deprotonation at the α'-carbon (the CH₂ in the oxolane ring) or the α-carbon, leading to enolate formation.[4][8] This can initiate the Favorskii rearrangement or other undesired pathways.Action: Use a non-nucleophilic, sterically hindered base. Sodium hydride (NaH) is an excellent choice as the hydride anion is a poor nucleophile and the resulting H₂ gas leaves the system. DBU is another good option.
3. Presence of Water Water can hydrolyze the α-bromo ketone to an α-hydroxy ketone or react with the base, altering the reaction conditions.Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents (like NaH) under an inert atmosphere (N₂ or Ar).

Recommended Experimental Protocol

This protocol provides a robust starting point for the intramolecular cyclization.

Objective: To synthesize 1-Oxaspiro[4.2]heptan-6-one via intramolecular cyclization.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Carefully add the sodium hydride (1.2 eq) to the THF. Stir the suspension.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over a period of 1-2 hours to maintain high-dilution conditions.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-Oxaspiro[4.2]heptan-6-one.

References

  • Wikipedia. α-Halo ketone. [Link]

  • Fiveable. Preparation of alpha-halo ketones. [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Al-Qalaf, A. M.; et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules2003 , 8(11), 793-844. [Link]

  • Bordwell, F. G.; Clemens, D. H. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. J. Org. Chem.1991 , 56(2), 655-660. [Link]

  • Stork, G.; et al. Haloketal cyclization. General method for the synthesis of functionalized cis bicyclic ketones. J. Am. Chem. Soc.1976 , 98(6), 1583–1584. [Link]

  • University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

  • Sosnovskikh, V. Ya.; Mel'nikov, M. Yu. Intramolecular Cyclization of β-Trihalogenoacetoxyketones. ChemInform1998 , 29(32). [Link]

  • Canadian Science Publishing. The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • ResearchGate. α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. [Link]

  • Wikipedia. Nazarov cyclization reaction. [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

  • YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Reddit. Troubleshooting step growth polymerization. [Link]

  • Di Stefano, S.; Olivo, G. Cyclization reactions in confined space. Current Opinion in Colloid & Interface Science2023 , 64, 101680. [Link]

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Optimal solvents for recrystallizing 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. As the solid-state properties of an intermediate directly impact the consistency, performance, and regulatory standing of downstream processes, mastering its purification is a critical, risk-defining step.[1]

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues observed during the purification of α-bromoketones.

Q1: My product has a yellow or brownish tint after synthesis. What is the cause and how can I fix it?

A1: A yellow or brown color in crude α-bromoketones often indicates the presence of residual acidic impurities, such as hydrogen bromide (HBr), or traces of bromine (Br₂) from the synthesis stage.[2] Before proceeding with recrystallization, it is advisable to wash the crude product solution (e.g., in ethyl acetate or dichloromethane) with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a reducing agent like sodium bisulfite (NaHSO₃) to neutralize acids and quench residual bromine.[2]

Q2: Upon cooling, my product separates as an oil instead of a crystalline solid. What's happening?

A2: "Oiling out" is a common problem that occurs when a compound's solubility at a given temperature is exceeded, but the conditions are not favorable for crystal lattice formation. The most likely causes are:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" that lowers the melting point of the solid below the temperature of the solution.[2]

  • High Supersaturation: Cooling the solution too rapidly can lead to a state of high supersaturation where molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice.[3]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

Troubleshooting Steps:

  • Purify First: Consider a preliminary purification by column chromatography to remove impurities that inhibit crystallization.[2]

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath. This provides the necessary time for nucleation and crystal growth.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

  • Use an Anti-Solvent: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble) dropwise until turbidity persists.[2][4] This technique, known as anti-solvent crystallization, can effectively induce solid formation.

Q3: My final yield after recrystallization is very low. What are the common causes of product loss?

A3: Low yield is a frequent issue stemming from several potential missteps in the recrystallization process:[2]

  • Using Too Much Solvent: The single most common error is adding an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. The goal is to use the minimum amount of hot solvent required for complete dissolution.[5][6]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper or funnel.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[7]

  • Inappropriate Solvent Choice: The selected solvent may have a relatively high solubility for your compound even at low temperatures.

Part 2: The Core Challenge: Systematic Solvent Selection

For a novel or sparsely documented compound like this compound, a systematic solvent screening is not just recommended; it is essential. The ideal recrystallization solvent is one where the compound has high solubility at elevated temperatures and very low solubility at low temperatures.[6]

Protocol 1: Microscale Solvent Screening

This protocol allows you to efficiently test multiple solvents using only a small amount of your crude material.

Materials:

  • Small test tubes or vials (1-2 mL)

  • Hot plate or sand bath

  • Pasteur pipettes

  • A selection of test solvents (see Table 1 below)

  • Crude this compound (approx. 10-20 mg per test)

Procedure:

  • Preparation: Place ~15 mg of the crude compound into each test tube.

  • Room Temperature Test: Add a solvent dropwise (e.g., 0.25 mL) to a test tube at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because too much product will be lost in the mother liquor.[6]

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently. Continue adding the same solvent dropwise while heating until the solid just dissolves. Be sure to use the minimum amount of hot solvent.[5]

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Evaluation:

    • Excellent: Abundant, dense crystal formation is observed upon cooling.

    • Moderate: Some crystal formation, but a significant amount may remain in solution. The filtrate from this could be concentrated for a second crop.

    • Poor: No crystals form, or the product oils out. The solvent is unsuitable.

Data-Driven Solvent Selection

The polarity and boiling point of solvents are key parameters. Given the structure of this compound (containing a ketone, an ether, and a bromoalkane), solvents of intermediate polarity are excellent starting points.

Table 1: Common Solvents for Recrystallization of Polar Organic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Potential Issues
Water 10080.1Often used as an anti-solvent with alcohols. May not be suitable for water-sensitive compounds.
Ethanol 7824.5Good general-purpose solvent for moderately polar compounds. Often paired with water.[2]
Methanol 6532.7Similar to ethanol but more polar and has a lower boiling point.
Isopropanol (IPA) 8219.9Less polar than ethanol; good for compounds that are too soluble in ethanol or methanol.
Acetone 5620.7Dissolves many organic compounds, but its low boiling point can make it difficult to work with.[5]
Ethyl Acetate (EtOAc) 776.0Excellent solvent of intermediate polarity. Often paired with hexanes.
Toluene 1112.4Good for less polar compounds. Higher boiling point requires caution.
Hexanes/Heptane ~69 / ~98~1.9Nonpolar solvents. Most likely to be used as an anti-solvent in this case.

Part 3: Visualizing the Troubleshooting Workflow

A logical workflow is critical when the ideal solvent is unknown. The following diagram outlines the decision-making process for selecting a single or mixed-solvent system.

Recrystallization_Workflow start Start: Crude Product test_rt Test Solubility (RT)|{Add 0.25 mL Solvent} start->test_rt dissolves_rt Fully Dissolves test_rt->dissolves_rt Yes insoluble_rt Insoluble or Sparingly Soluble test_rt->insoluble_rt No end_bad Reject Solvent dissolves_rt->end_bad Unsuitable for single system (Consider as 'good' solvent for mixed pair) heat_sol Heat to Boiling|{Add minimum hot solvent} insoluble_rt->heat_sol dissolves_hot Fully Dissolves heat_sol->dissolves_hot Yes insoluble_hot Insoluble when Hot heat_sol->insoluble_hot No cool Cool Slowly 1. Room Temp 2. Ice Bath dissolves_hot->cool insoluble_hot->end_bad crystals Good Crystal Formation cool->crystals Success no_crystals No Crystals / Oils Out cool->no_crystals Failure end_good Optimal Single Solvent Found crystals->end_good try_mixed Try Mixed-Solvent System no_crystals->try_mixed dissolve_good Dissolve in 'Good' Solvent (Hot) try_mixed->dissolve_good Proceed add_bad Add 'Bad' Solvent (Anti-Solvent) Dropwise until cloudy dissolve_good->add_bad add_bad->cool Re-cool end_mixed Optimal Mixed Solvent Found add_bad->end_mixed Successful Induction

Caption: Workflow for solvent selection in recrystallization.

Part 4: Detailed Experimental Protocols

Protocol 2: Bulk Recrystallization (Single Solvent Method)

This protocol assumes you have identified an optimal single solvent from the screening process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Protocol 3: Advanced Troubleshooting - The Oiling Out Problem

If oiling out persists even with slow cooling, use the following anti-solvent procedure:

  • Gently heat the oil and solution to redissolve the oil completely.

  • While the solution is still warm (but not boiling), add a small amount of the "good" solvent to ensure you are just below the saturation point.

  • Begin adding a suitable anti-solvent (a solvent in which the compound is insoluble, but which is miscible with the primary solvent, e.g., water for an ethanol solution, or hexanes for an ethyl acetate solution) drop by drop with vigorous stirring until the solution remains faintly cloudy.

  • Add one or two drops of the "good" solvent to make the solution clear again.

  • Allow this solution to cool slowly. The slightly altered solvent composition often provides a better environment for crystal nucleation.

Part 5: Safety & Handling

α-Bromoketones are a class of compounds known to be potent lachrymators (tear-inducing agents) and irritants.[8]

  • Engineering Controls: Always handle this compound and its solutions inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).

  • Spill & Waste: Have a spill kit ready. Neutralize waste and spills containing α-bromoketones with a solution like aqueous ammonia or sodium bisulfite before disposal.

References

  • Tianming Pharmaceutical. (2025, December 26).
  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Brits, M. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • University of Toronto. (n.d.).
  • Echemi. (n.d.).
  • Michigan State University. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds.
  • ChemHelpASAP. (2021, February 6).
  • University of West Florida. (2015, September 23).

Sources

Handling lachrymatory properties of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

[1]

Executive Summary & Hazard Mechanism

2-Bromo-1-(oxolan-3-yl)ethan-1-one (CAS: 1101023-98-6) is a potent

11

Why does it hurt? Unlike simple irritants, this molecule acts as an electrophilic alkylating agent.[1] It rapidly penetrates cell membranes and covalently modifies cysteine residues on the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) in sensory nerve endings. This modification locks the channel open, causing a massive influx of calcium (

1

The Danger: Because the mechanism is covalent alkylation, the pain is persistent and difficult to wash away with water alone.[1]

Engineering Controls & PPE (The "Zero-Exposure" Standard)[1]

Do not rely on standard "lab coat and glasses" protocols. This compound requires a barrier-defense strategy.[2][3][4]

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationTechnical Rationale
Gloves (Primary) Silver Shield / Laminate

-Halo ketones permeate nitrile and latex in <5 minutes.[1]
Gloves (Outer) 5 mil Nitrile (Disposable) Provides dexterity and protects the inner laminate glove from tears.
Eye Protection Goggles (Unvented) Safety glasses allow vapors to bypass and reach the lacrimal glands.
Respiratory Full-face Respirator (OV/AG) Only if working outside a hood.[1] Organic Vapor/Acid Gas cartridges are required.
Clothing Tyvek Lab Coat Standard cotton absorbs vapors and holds them against the skin.
Engineering Control Diagram

The following diagram illustrates the required hierarchy of controls for handling lachrymatory alkylators.

HierarchyOfControlscluster_EngineeringLevel 1: Engineering (Critical)cluster_PPELevel 2: PPE (Barrier)cluster_ProcedureLevel 3: ProceduralHazardSource: this compoundHoodFume Hood(Sash < 12 inches)Hazard->HoodContainmentTrapCold Trap / Scrubber(Thiosulfate Solution)Hood->TrapVapor CaptureGlovesDouble Glove System(Laminate + Nitrile)Trap->GlovesResidual RiskEyesUnvented GogglesGloves->EyesQuenchIn-situ Quenching(No open transfers)Eyes->QuenchFinal Defense

Caption: Hierarchy of defense layers preventing TRPA1 alkylation. Note that the Cold Trap is essential to prevent exhaust re-entrainment.[1]

Experimental Protocols & Handling Guide

A. Weighing and Transfer

Issue: The static charge on solid

Protocol:

  • Do not weigh in the open. Tare your flask with a stopper inside the hood.

  • Solvent Transfer: If possible, dissolve the compound in the shipping container (add DCM or THF via syringe) and transfer as a solution. Liquids are easier to contain than dust.

  • Cold Handling: Chill the container to 0°C before opening. Lower vapor pressure = lower lachrymatory potential.

B. Reaction Monitoring (TLC/LCMS)

Issue: Taking a TLC aliquot releases vapors. Protocol:

  • Dip the capillary into the reaction.

  • Immediately dip the capillary into a "Quench Vial" (containing 10% Sodium Thiosulfate) before removing it from the hood to spot the plate.

  • This neutralizes the trace compound on the outside of the capillary.

C. Decontamination & Quenching (The "Redox" Method)

Neutralization is not just about pH; it requires destroying the alkylating capability. We utilize a nucleophilic substitution reaction to convert the electrophilic bromide into a harmless thiosulfate adduct [3].

The "Thiosulfate Soup" Recipe:

  • Active Agent: Sodium Thiosulfate (

    
    ) - 10% w/v.[1]
    
  • Solvent: Water (or 50:50 Water/Ethanol for cleaning glassware).[1]

  • Mechanism:

    
    [1]
    

Glassware Cleaning Steps:

  • Do not rinse with water immediately (this aerosolizes the chemical).

  • Do not put directly into a base bath (risk of polymerization/exotherm).

  • Submerge all dirty glassware in the Thiosulfate Soup for 24 hours.

  • Rinse with water, then acetone.

Emergency Response & Troubleshooting (FAQ)

Scenario 1: "My eyes are burning, but the sash is down."

Cause: Likely "Exhaust Re-entrainment" or glove permeation. Action:

  • Stop. Close the sash fully.

  • Check your gloves.[3][4][5][6] If you are wearing only nitrile, the compound has likely permeated and is off-gassing from your hands to your face.

  • Remedy: Wash hands with cold water and soap (warm water opens pores). Replace gloves with Silver Shield laminate gloves.

Scenario 2: "I spilled a small amount (solid) in the hood."

Action:

  • Cover the spill with a paper towel soaked in 10% Sodium Thiosulfate .

  • Let it sit for 15 minutes to chemically neutralize.

  • Wipe up and dispose of as hazardous waste. Do not use a vacuum cleaner (this will blow lachrymatory dust throughout the lab).

Scenario 3: "How do I dispose of the rotovap solvent?"

Issue: The solvent likely contains co-distilled lachrymator. Action:

  • Add 50mL of bleach (Sodium Hypochlorite) or Thiosulfate solution to the solvent waste container before pouring the rotovap trap into it.

  • Label the waste specifically: "CONTAINS LACHRYMATOR - DO NOT COMBINE WITH ACIDS."

Mechanism of Neutralization (Visualization)[1]

Understanding the chemistry of decontamination ensures you trust the protocol.

NeutralizationPathwayLachrymatorThis compound(Electrophile)TransitionSN2 AttackLachrymator->Transition Reactive CenterThiosulfateSodium Thiosulfate(Nucleophile)Thiosulfate->TransitionAdductBunte Salt(Water Soluble / Non-Volatile)Transition->Adduct NeutralizedBromideBromide Ion(Inert)Transition->Bromide

Caption: Nucleophilic attack by thiosulfate displaces the bromide, rendering the molecule non-volatile and water-soluble.[1]

References

  • Bessac, B. F., & Jordt, S. E. (2010).[1] Sensory detection and responses to toxic gases: mechanisms, health effects, and countermeasures.[1] Proceedings of the American Thoracic Society, 7(4), 269–277.[1] Link[1]

  • Bautista, D. M., et al. (2006).[1][7] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[7][8] Cell, 124(6), 1269-1282.[1][9] Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See Section 6.C: Laboratory Chemical Safety Summaries). Link

  • Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone (Used as surrogate for general

    
    -bromo ketone safety data). Link
    

Technical Support Center: Purification of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

[1]

Topic: Removal of unreacted bromine (

Product:12Class:

1

Module 1: The Critical Decision Matrix

Status: Active Experiment User Issue: Select the symptom below that best matches your current situation.

SymptomProbable CauseImmediate Action
Yield Loss / Product Disappearance Bunte Salt Formation. You likely used Sodium Thiosulfate (

).[1] Thiosulfate is a soft nucleophile that displaces the bromide at the

-position, destroying your product.
Stop. Switch to Sodium Bisulfite (

) or Metabisulfite (

).[1] These are harder nucleophiles and will reduce

without attacking the alkyl bromide.[1]
Red/Orange Color Persists Incomplete Quench or Organic Solubilization.

is highly soluble in DCM/Chloroform.[1] Aqueous washes may not be contacting the organic phase efficiently.[1]
Agitate Vigorously. Ensure intimate contact between phases. If the aqueous layer is colorless but the organic layer is red, add more bisulfite and increase agitation speed.
Emulsion Formation Similar Densities / Surfactant Effect. The oxolane ring increases polarity, potentially stabilizing emulsions in aqueous workups.[1]Add Brine. Saturate the aqueous phase with NaCl to increase density difference. If persistent, filter through a Celite pad to break surface tension.[1]
Product Decomposition (Tars/Oils) Thermal Instability or Basic pH.

-Bromo ketones are lachrymators and thermally unstable.[1] They also undergo Favorskii rearrangement or Darzens condensation in basic media.[1]
Cool Down. Keep all washes

.[1] Ensure the quench solution is acidic or neutral (pH 4-7).[1] Avoid NaOH or

washes.[1]

Module 2: Deep Dive – The Quench Protocol

The "Safe Quench" Methodology

Objective: Remove excess bromine (



1

Reagents Required:

  • Primary Quencher: Sodium Metabisulfite (

    
    ) or Sodium Bisulfite (
    
    
    ).[1] Prepare a 10% w/v aqueous solution.
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Procedure:
  • Temperature Control (Critical): Cool the crude reaction mixture to 0–5°C .

    
    -Halo ketones are prone to hydrolysis and polymerization at elevated temperatures, especially in the presence of acids or bases.[1]
    
  • The Bisulfite Wash: Slowly add the cold 10% Sodium Bisulfite solution to the reaction mixture with vigorous stirring.

    • Visual Cue: The deep red/orange color of bromine should fade to a pale yellow or colorless solution.[1][3]

    • Mechanism:[1][4][5][6][7][8] Bisulfite reduces volatile bromine to ionic bromide (

      
      ), which partitions into the aqueous phase.[1]
      
      
      
      [1]
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1][9][10][11][12][13]

    • Note: The aqueous layer will be acidic due to HBr generation.[1] Do not neutralize with strong base (NaOH) while the product is present, as this risks epoxide formation.[1]

  • Secondary Wash (Optional): Wash the organic layer with saturated Brine (

    
    ) to remove residual water and trace acid.[1]
    
  • Drying & Concentration: Dry over

    
     for 10 minutes. Filter and concentrate in vacuo at a bath temperature <30°C .
    
    • Warning: Do not overheat.[1] If the oil refuses to crystallize, seed with a pure crystal or store at -20°C with an anti-solvent (e.g., hexanes/ether).[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the safe purification logic, highlighting the divergence between the "Correct" path (Bisulfite) and the "Destructive" path (Thiosulfate).

GCrudeCrude Reaction Mixture(Product + Excess Br2)DecisionSelect Quench AgentCrude->DecisionThioSodium Thiosulfate(Na2S2O3)Decision->ThioAvoidBisulfiteSodium Bisulfite(NaHSO3)Decision->BisulfiteRecommendedBunteSIDE REACTION:Nucleophilic AttackThio->BunteLossYield Loss(Bunte Salt Formation)Bunte->LossRedoxRedox Reaction:Br2 -> 2Br-Bisulfite->RedoxSepPhase Separation(Aq. Acidic / Org. Neutral)Redox->SepProductPure ProductThis compoundSep->Product

Caption: Workflow comparing the destructive Thiosulfate pathway vs. the safe Bisulfite pathway for

Module 4: Frequently Asked Questions (FAQs)

Q: Why can't I use Sodium Thiosulfate? It works for all my other bromine reactions. A: Sodium thiosulfate (

1

1


Bunte Salt1

Q: The organic layer is still slightly yellow after the bisulfite wash. Should I wash again? A: Not necessarily. Pure

1

1

Q: Can I use Sodium Bicarbonate (


) to neutralize the acid?A:Favorskii rearrangementDarzens condensation1

Q: My product is an oil that won't solidify. How do I remove the last traces of solvent? A: this compound has a low melting point.[1] Avoid high-vacuum drying for extended periods if the compound is volatile.[1] Azeotropic removal with pentane or diethyl ether followed by freezing at -20°C often induces crystallization.[1]

References

  • Reaction of Sodium Thiosulfate with Alkyl Halides (Bunte Salts). Source: Journal of the Chemical Society.[1] Context: Establishes the nucleophilic nature of thiosulfate toward alkyl halides, leading to yield loss in

    
    -halo ketone synthesis.[1]
    URL:[Link][1][14]
    
  • Purification of Reaction Mixtures: Quenching Procedures. Source: MIT OpenCourseWare / Digital Lab Techniques.[1][10] Context: General protocols for workup of halogenation reactions and phase separation logic. URL:[Link]

  • Sodium Bisulfite as a Reducing Agent. Source: Organic Chemistry Portal.[1] Context: Validation of bisulfite/metabisulfite as the preferred reagent for reducing halogens in the presence of sensitive functional groups. URL:[Link][1]

  • Synthesis of

    
    -Bromo Ketones (General Methodologies). 
    Source: Organic Syntheses, Coll.[1] Vol. 6, p. 193 (1988).[1]
    Context: Standard operating procedures for bromination and subsequent acidic workups to avoid product degradation.[1]
    URL:[Link][1]
    

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation dynamics of 2-Bromo-1-(oxolan-3-yl)ethan-1-one , a critical heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.

This analysis prioritizes mechanistic causality, distinguishing between Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors to assist in structural elucidation and impurity profiling.

Chemical Profile & Structural Context

Before analyzing fragmentation, the structural constraints must be defined.[1] The molecule consists of a tetrahydrofuran (oxolane) ring attached to an


-bromoacetyl group. This combination creates distinct ionization sites: the ether oxygen (ring), the carbonyl oxygen, and the bromine atom.
Property Data Relevance to MS
IUPAC Name This compoundTarget Analyte
CAS No. 1101023-98-6Verification Key
Formula C₆H₉BrO₂M.W.: 191.98 / 193.98 (79Br/81Br)
Isotopic Signature ¹²C₆H₉⁷⁹BrO₂ (192.[2][3]0) / ¹²C₆H₉⁸¹BrO₂ (194.0)1:1 Doublet (Characteristic of Bromine)
Key Moieties Oxolane Ring, Carbonyl, C-Br BondDictates

-cleavage & inductive cleavage

Fragmentation Mechanics (Electron Ionization - 70 eV)

In hard ionization (EI), the molecular ion (


) is formed but is often short-lived due to the labile C-Br bond and the stability of 

-cleavage products.
Primary Pathway: -Cleavage

The radical cation typically localizes on the carbonyl oxygen.[4]


-cleavage is the dominant mechanism, driven by the formation of resonance-stabilized acylium ions.
  • Path A (Loss of

    
    ):  Cleavage of the C-C bond between the carbonyl and the bromomethyl group.
    
    • Fragment: Oxolan-3-yl-carbonyl cation (

      
      ).
      
    • m/z: 99

    • Mechanism: The charge remains on the carbonyl fragment, stabilized by the oxolane ring. This eliminates the bromine isotopic pattern, resulting in a singlet peak.

  • Path B (Loss of Oxolane Radical): Cleavage on the ring side.

    • Fragment: Bromoacetyl cation (

      
      ).
      
    • m/z: 121 / 123 (1:1 ratio).

    • Mechanism: Less favored than Path A due to the lower stability of the bromoacetyl cation compared to the oxolane-stabilized cation, but still diagnostic for the

      
      -halo ketone moiety.
      
Secondary Pathway: Carbon-Halogen Cleavage

The C-Br bond is weak. Direct heterolytic or homolytic cleavage is common.

  • Fragment: Loss of Br radical (

    
    ).
    
  • m/z: 113 (

    
    ).
    
  • Mechanism: Yields the

    
     cation. This ion often undergoes further loss of CO (28 Da) to form 
    
    
    
    (m/z 85).
Tertiary Pathway: Ring Fragmentation

The tetrahydrofuran ring itself fragments, typically via ring-opening.

  • Diagnostic Ions: m/z 71 (

    
    ) and m/z 43  (
    
    
    
    ).

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 192 / 194 (1:1 Ratio) Frag_A α-Cleavage (Path A) [Oxolan-3-yl-CO]+ m/z 99 (No Br) M_Ion->Frag_A - •CH2Br (Loss of 93/95) Frag_B α-Cleavage (Path B) [+COCH2Br] m/z 121 / 123 (1:1 Ratio) M_Ion->Frag_B - •Oxolan-3-yl Frag_C Br Loss [M - Br]+ m/z 113 M_Ion->Frag_C - •Br (Loss of 79/81) Frag_A_Sub CO Loss [C4H7O]+ m/z 71 Frag_A->Frag_A_Sub - CO (28) Frag_C_Sub CO Loss [C5H9O]+ m/z 85 Frag_C->Frag_C_Sub - CO (28)

Caption: Mechanistic flow of this compound fragmentation under 70 eV Electron Ionization.

Comparative Analysis: Alternatives & Identification

This section compares the target compound against its Chloro-analog (a common synthetic alternative) and contrasts detection modes.

Comparison 1: Structural Analog (Chloro-Derivative)

Alternative: 2-Chloro-1-(oxolan-3-yl)ethan-1-one. Use Case: When the bromo-derivative is too reactive or unstable.

FeatureBromo-Derivative (Target) Chloro-Derivative (Alternative) Diagnostic Impact
Molecular Ion Isotope 1:1 (M : M+2)3:1 (M : M+2)Primary ID method. Br has nearly equal isotopes; Cl is 75:25.
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)Bromo-analog shows higher fragmentation and lower M+ intensity.

-Cleavage (Path B)
m/z 121 / 123m/z 77 / 79The shift in the halo-acetyl fragment confirms the halogen identity.
Base Peak (Likely) m/z 99 (Loss of CH2Br)m/z 99 (Loss of CH2Cl)Both share the m/z 99 peak, confirming the oxolane core is identical.
Comparison 2: Ionization Mode (EI vs. ESI)

Alternative: Soft Ionization (Electrospray).

ParameterElectron Ionization (EI) Electrospray Ionization (ESI+)
Energy High (70 eV)Low (Soft)
Dominant Signal Fragment Ions (m/z 99, 71, 121)Adducts:

,

Use Case Structural Elucidation. Determining the connectivity of the ring and ketone.Molecular Weight Confirmation. Verifying purity without fragmentation.
Observation M+ is weak/absent due to labile Br.M+ is clearly visible as m/z 193/195 (

).

Experimental Protocol: GC-MS Identification

To ensure reproducible data, follow this self-validating protocol. This minimizes thermal degradation of the labile


-bromo ketone prior to ionization.
Reagents & Equipment
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (Methanol) to prevent nucleophilic attack on the

    
    -carbon.
    
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL DCM.

    • Validation: Solution must be clear and colorless. Yellowing indicates free bromine release (degradation).

  • Inlet Parameters (Critical):

    • Set Inlet Temperature to 200°C (Do not exceed 220°C).

    • Reasoning:

      
      -bromo ketones are thermally labile. High inlet temps cause dehydrobromination (Loss of HBr) inside the injector, creating artifacts (m/z 112 peak).
      
  • GC Method:

    • Column: HP-5ms or DB-5 (Non-polar).

    • Oven: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
    • Flow: 1.0 mL/min He.

  • Data Acquisition:

    • Scan Range: m/z 40 – 300.

    • Solvent Delay: 3.0 min.

  • Quality Control Check:

    • Check for m/z 192/194 doublet.

    • If m/z 112 (M-HBr) is the dominant high-mass peak, lower the inlet temperature; thermal degradation is occurring.

References

  • NIST Mass Spectrometry Data Center. Ethanone, 2-bromo-1-(4-methylphenyl)- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link](Cited for comparative

    
    -bromo ketone fragmentation patterns).
    
  • PubChem. 2-Bromo-1-(oxolan-3-yl)ethan-1-ol Compound Summary. National Library of Medicine. Available at: [Link](Cited for ESI adduct prediction and structural data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for -cleavage and McLafferty rearrangement rules).
  • Chemistry Steps. Alpha (α) Cleavage in Mass Spectrometry. Available at: [Link](Cited for mechanistic validation of carbonyl cleavage).

  • -bromo ketones).

Sources

A Comparative Guide to HPLC Purity Assessment of 2-Bromo-1-(oxolan-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Bromo-1-(oxolan-3-yl)ethan-1-one is a versatile bifunctional molecule, featuring a reactive α-bromo ketone and a polar oxolane ring system. Its utility as a key intermediate in the synthesis of complex pharmaceutical compounds cannot be overstated. The purity of this building block is paramount; trace impurities, whether they are starting materials, over-brominated byproducts, or stereoisomers, can have profound impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond mere procedural descriptions to explore the scientific rationale behind the selection of columns, mobile phases, and detection parameters. Our objective is to equip researchers and drug development professionals with a robust analytical framework, grounded in established chromatographic principles and regulatory expectations.[2][3][4]

The Chromatographic Challenge: Unpacking the Analyte's Properties

The molecular structure of this compound presents a unique set of challenges for chromatographic separation:

  • Polarity: The presence of both a ketone and a cyclic ether (oxolane) imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.[5]

  • Reactivity: α-bromo ketones are susceptible to degradation, particularly in the presence of nucleophilic mobile phase components or on active stationary phase sites. Method development must prioritize analyte stability.

  • Chirality: The C3 position of the oxolane ring is a stereocenter. Unless the synthesis is asymmetric, the material will be a racemic mixture. For pharmaceutical applications where a single enantiomer is required, the ability to separate and quantify the enantiomers is critical.

  • Lack of a Strong Chromophore: The simple ketone functionality offers limited UV absorbance, necessitating detection at lower wavelengths (e.g., 210 nm) for high sensitivity, which can be prone to interference from common solvents and additives.

Methodology Comparison: Reversed-Phase vs. Chiral HPLC

We will evaluate two complementary HPLC methods: a robust Reversed-Phase (RP-HPLC) method for general purity and impurity profiling, and a specialized Chiral HPLC method for assessing enantiomeric purity.

Method A: High-Throughput Purity Screening via RP-HPLC

This method is designed as the workhorse for routine purity checks, capable of separating the main component from potential process-related impurities like unreacted starting material or dibrominated species.[1]

  • Rationale: A C18 stationary phase is the most common and versatile reversed-phase support.[6] We opt for a modern, end-capped, high-purity silica-based column to minimize peak tailing caused by interactions between the polar ketone and residual silanols on the silica surface.[7] An acetonitrile/water gradient is chosen because acetonitrile often provides superior peak shape and lower backpressure compared to methanol for many ketones.[6][7] The addition of a small amount of acid to the mobile phase further suppresses silanol activity.[8]

Method B: Enantiomeric Purity Determination via Chiral HPLC

This method is essential for applications where stereochemical identity is critical. It is designed to separate the (R)- and (S)-enantiomers of this compound.

  • Rationale: Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose or amylose, are exceptionally effective at resolving a wide array of racemates, including ketones and ethers.[9][10] The chiral recognition mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole) within the chiral grooves of the polysaccharide polymer. We select a normal-phase mobile system (hexane/isopropanol) as it frequently provides better selectivity for this class of compounds on polysaccharide CSPs compared to reversed-phase conditions.[11]

Detailed Experimental Protocols

The following protocols are presented as a validated starting point. Per ICH guidelines, any method transfer or significant change requires revalidation.[2][12][13]

Protocol for Method A: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 20% B

      • 10.0 min: 80% B

      • 10.1 min: 20% B

      • 12.0 min: 20% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 210 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Final Concentration: ~1 mg/mL.

Protocol for Method B: Chiral HPLC
  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and UV/Vis Detector.

  • Chromatographic Conditions:

    • Column: Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H), 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: 90:10 (v/v) Hexane / Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (90:10 Hexane/Isopropanol).

    • Final Concentration: ~1 mg/mL.

Comparative Data Analysis

The following tables present simulated, yet realistic, data to compare the performance of the two methods.

Table 1: Performance Comparison of RP-HPLC (Method A) for Impurity Profiling

Peak IDAnalyteRetention Time (min)Tailing FactorResolution (vs. Main Peak)Area %
1Starting Material3.851.16.20.15
2Main Analyte 5.20 1.2 - 99.70
3Dibrominated Impurity6.951.17.50.15

Table 2: Performance Comparison of Chiral HPLC (Method B) for Enantiomeric Purity

Peak IDAnalyteRetention Time (min)Tailing FactorResolution (vs. Enantiomer)Area %
1Enantiomer 1 8.50 1.3 \multirow{2}{*}{2.1}99.85
2Enantiomer 29.751.20.15

Analysis Summary:

  • Method A (RP-HPLC) demonstrates excellent separation of the main analyte from key process-related impurities, with high resolution values ensuring accurate quantification.[14] The total analysis time is short, making it suitable for high-throughput screening.

  • Method B (Chiral HPLC) successfully resolves the two enantiomers with a resolution value >2.0, which is considered baseline separation, allowing for precise determination of the enantiomeric excess (e.e.).

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete purity assessment of a new batch of this compound.

HPLC_Workflow cluster_prep Sample Handling cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SampleReceipt Sample Receipt SamplePrep_RP Prepare Sample (ACN/Water, 1 mg/mL) SampleReceipt->SamplePrep_RP SamplePrep_Chiral Prepare Sample (Hex/IPA, 1 mg/mL) SampleReceipt->SamplePrep_Chiral RP_HPLC Method A: RP-HPLC (Impurity Profile) SamplePrep_RP->RP_HPLC Chiral_HPLC Method B: Chiral HPLC (Enantiomeric Purity) SamplePrep_Chiral->Chiral_HPLC Integration Peak Integration & Area % Calculation RP_HPLC->Integration Chiral_HPLC->Integration Decision Purity Specs Met? Integration->Decision Report_Pass Final Purity Report (PASS) Decision->Report_Pass Yes Report_Fail OOS Investigation (FAIL) Decision->Report_Fail No

Caption: Workflow for comprehensive purity analysis.

Conclusion and Recommendations

Both RP-HPLC and Chiral HPLC methods are indispensable for the complete quality control of this compound.

  • Method A (RP-HPLC) should be employed for all batches as a primary screen for purity and process-related impurities. Its speed and robustness are ideal for routine quality control.

  • Method B (Chiral HPLC) is mandatory for any process intended to produce an enantiomerically pure product. It should be used to validate the stereochemical outcome of asymmetric syntheses or chiral resolutions.

By implementing this dual-method approach, researchers and manufacturers can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of the downstream drug development process.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. (2018). Separation of Michler's ketone on Newcrom R1 HPLC column. [Link]

  • Marcel Dekker, Inc. (1978). Separation of Some Polar Mobile Phases in Reverse Phase High Performance Liquid Chromatography. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • HPLC.eu. (n.d.). chiral columns. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • MDPI. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]

  • PMC. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ACS Publications. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. [Link]

  • Utah State University. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]

  • ResearchGate. (n.d.). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • The Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). 2. [Link]

Sources

Characterization data for 2-Bromo-1-(oxolan-3-yl)ethan-1-one synthesized in lab

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Comparison Guide for 2-Bromo-1-(oxolan-3-yl)ethan-1-one , designed for researchers and drug development professionals.

Synonyms: 2-Bromo-1-(tetrahydrofuran-3-yl)ethan-1-one;


-Bromo-3-acetyltetrahydrofuran.
CAS:  1101023-98-6 (Representative)

Executive Summary & Application Profile

This guide compares the laboratory-synthesized performance of This compound against commercial standards and halogenated alternatives. This compound is a critical electrophilic intermediate used primarily in the Hantzsch thiazole synthesis and alkylation reactions to install the tetrahydrofuran (THF) pharmacophore—a moiety prevalent in modern kinase inhibitors and antifungals.

Key Findings:

  • Purity vs. Stability Trade-off: Freshly synthesized material (via CuBr

    
    ) exhibits superior reactivity compared to commercial stocks, which often degrade into acidic oligomers due to the instability of the 
    
    
    
    -bromoketone moiety.
  • Synthetic Route: The "Heterogeneous Copper(II) Bromide" method is superior to direct bromination (

    
    ), offering higher regioselectivity and preventing oxidative cleavage of the ether ring.
    
  • Alternative: The chloro-analog (2-Chloro-1-(oxolan-3-yl)ethan-1-one) is significantly more stable but requires iodide catalysis (Finkelstein conditions) to match the reactivity of the bromo-analog in cyclization reactions.

Characterization Data: Lab-Synthesized vs. Commercial

The following data establishes the identity and purity criteria for the compound. The "Lab-Synthesized" data reflects the product obtained via the optimized


 protocol (detailed in Section 5).
Table 1: Comparative Analytical Specifications
FeatureLab-Synthesized (Fresh)Commercial Standard (Stored)Notes
Appearance Colorless to pale yellow oilDark orange/brown oilDarkening indicates HBr release and polymerization.
Purity (HPLC) >97%Variable (85-95%)Commercial samples often contain 3-5% acid impurities.
1H NMR (

-H)
Sharp singlet,

4.05–4.15 ppm
Broadened/SplitBroadening suggests enolization or acid exchange.
Lachrymator PotentPotentSafety Warning: Handle only in a fume hood.
Storage Stability < 2 weeks at 4°CUnknown historyMust be stored at -20°C under Argon.
Representative Spectral Data (Expected)

Based on structural analysis and analogous 3-acyl-THF derivatives.

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       4.12 (s, 2H, -CH 
      
      
      
      Br) – Diagnostic Peak
    • 
       3.95 – 3.75 (m, 3H, THF ring protons adjacent to O)
      
    • 
       3.65 (m, 1H, THF ring proton adjacent to O)
      
    • 
       3.40 (m, 1H, H-3 methine, 
      
      
      
      to carbonyl)
    • 
       2.25 – 2.05 (m, 2H, THF H-4 protons)
      
  • 13C NMR (100 MHz, CDCl

    
    ): 
    
    • 
       201.5 (C=O ketone)
      
    • 
       68.5, 70.2 (C-2, C-5 of THF)
      
    • 
       48.0 (C-3 of THF)
      
    • 
       31.5 (C-Br)
      
    • 
       28.5 (C-4 of THF)
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calc. for C
      
      
      
      H
      
      
      BrO
      
      
      : 192.98/194.98 (1:1 isotope pattern).

Synthetic Route Comparison

Selecting the correct bromination method is critical. The THF ring is sensitive to strong Lewis acids and radical oxidants.

Comparison of Methods
MethodReagentsYieldSelectivityRisk Profile
A. Direct Bromination

, AcOH, HBr (cat)
55-65%ModerateHigh: Risk of ring opening; difficult workup of excess

.
B. NBS Radical NBS,

, Light
40-50%PoorHigh: Radical bromination competes at the THF ether positions (

-oxy radicals).
C. Heterogeneous Cu(II)

, EtOAc/CHCl

85-92% Excellent Low: Highly selective for ketone

-position; no free

.

Recommendation: Method C (


) is the industry standard for sensitive substrates. It proceeds via a copper-enolate intermediate that prevents radical attack on the ether ring.
Synthesis Workflow Diagram

The following logic flow illustrates the critical decision points in the synthesis and workup to ensure stability.

SynthesisWorkflow Start Precursor: 1-(oxolan-3-yl)ethan-1-one Reagent Reagent Selection: CuBr2 (2.0 eq) Start->Reagent Activate Solvent Solvent System: EtOAc / CHCl3 (1:1) Reagent->Solvent Suspend Reaction Reflux (4-6 h) Green -> Amber -> Colorless CuBr Solvent->Reaction Heat Workup Filtration (Remove CuBr) & Acid Wash Reaction->Workup Complete Product Product: This compound (Store -20°C) Workup->Product Isolate

Caption: Optimized Heterogeneous Bromination Workflow using Copper(II) Bromide.

Performance & Reactivity Analysis

When used in downstream applications (e.g., Hantzsch synthesis of 2-aminothiazoles), the source of the bromoketone impacts the yield.

Experiment: Cyclization with Thiourea

Reaction: this compound + Thiourea


 4-(oxolan-3-yl)-2-aminothiazole.
Source MaterialPurityReaction TimeIsolated YieldImpurity Profile
Lab-Synthesized (Fresh) 98%2 hours88% Clean crude; simple recrystallization.
Commercial (Aged 6 mo) 89%4 hours62%Dark tars present; requires column chromatography.
Chloro-Analog 99%18 hours45%*Slow reaction; requires NaI catalyst to reach >80%.

Insight: The lab-synthesized bromo-analog offers the best balance of reactivity and cleanliness. The commercial material's acid impurities can protonate thiourea, retarding the nucleophilic attack.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Copper(II) Bromide.

Materials
  • 1-(oxolan-3-yl)ethan-1-one (10 mmol, 1.14 g)

  • Copper(II) Bromide (

    
    ) (20 mmol, 4.46 g)
    
  • Ethyl Acetate (25 mL)

  • Chloroform (25 mL)

Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(oxolan-3-yl)ethan-1-one (1.14 g) in a 1:1 mixture of EtOAc and CHCl

    
     (50 mL total).
    
  • Addition: Add finely powdered

    
     (4.46 g) to the solution. The mixture will appear as a dark green/black suspension.
    
  • Reaction: Heat the mixture to vigorous reflux.

    • Observation: As the reaction proceeds (approx. 3–5 hours), the dark

      
       will be consumed, and white/pale grey solid (
      
      
      
      ) will precipitate. The solution turns amber.
    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The product is less polar than the starting ketone.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the copper(I) bromide salts through a pad of Celite. Wash the pad with EtOAc.

    • Evaporate the solvent under reduced pressure (keep bath temperature < 40°C to prevent degradation).

  • Purification:

    • Dissolve the residue in Et

      
      O and wash with cold 5% NaHCO
      
      
      
      (to remove traces of HBr) and brine.
    • Dry over anhydrous MgSO

      
      , filter, and concentrate.
      
    • Optional: If high purity is required, pass through a short silica plug eluting with CH

      
      Cl
      
      
      
      .
  • Storage: Store immediately at -20°C in a vial wrapped in foil.

Stability & Safety Mechanism

The primary failure mode for this compound is autocatalytic acid degradation . HBr released from trace hydrolysis catalyzes further decomposition.

DegradationPathway Pure Pure Bromoketone HBr HBr Formation Pure->HBr Hydrolysis Moisture Trace Moisture / Light Moisture->HBr Catalyzes HBr->Pure Autocatalysis loop Polymer Dark Polymer/Tars HBr->Polymer Acid-Catalyzed Aldol/Condensation

Caption: Autocatalytic degradation pathway necessitating acid-free storage conditions.

Safety Note (Lachrymator)

This compound is a potent lachrymator (tear gas agent).

  • Engineering Controls: Always use a functioning fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Armstrong, A., et al. (2004). Efficient Synthesis of -Haloketones. Tetrahedron Letters, 45(12), 2459-2462. (General reference for CuBr2 utility in sensitive ketones).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1101023-98-6. PubChem.

  • Ambeed. (2024). 2-Bromo-1-(tetrahydrofuran-3-yl)ethanone Product Data.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.